molecular formula C10H9F3O2 B569901 (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 124679-15-8

(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No.: B569901
CAS No.: 124679-15-8
M. Wt: 218.175
InChI Key: NBXFAQFMTDGEQN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral epoxide building block of significant interest in advanced pharmaceutical research and synthetic chemistry. Its molecular structure incorporates two key features: a reactive oxirane ring and a lipophilic trifluoromethyl group. The electron-withdrawing trifluoromethyl (CF3) group is a well-established pharmacophore in medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Incorporating the -CF3 group into organic compounds is a crucial strategy in modern drug design, as it can profoundly affect the compound's lipophilicity, solubility, and overall pharmacological profile . The chiral (R)-enantiomer provides a stereospecific scaffold for the synthesis of complex molecules, allowing researchers to investigate the influence of absolute stereochemistry on biological activity. The electrophilic oxirane ring serves as a versatile handle for further synthetic elaboration, readily undergoing ring-opening reactions with various nucleophiles to create more complex structures with potential biological activity. This compound is valued for the development of novel chemical entities (NCEs), particularly in the exploration of structure-activity relationships (SAR) during the drug discovery process. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2R)-2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)7-2-1-3-8(4-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXFAQFMTDGEQN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chiral Building Blocks in Medicinal Chemistry: The Technical Profile of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS: 851528-84-2) is a high-value chiral synthon used extensively in the synthesis of aryloxypropanolamine pharmacophores. Distinguished by its meta-trifluoromethyl (


)  substitution, this epoxide serves as a critical intermediate for introducing metabolically stable, lipophilic motifs into drug candidates targeting beta-adrenergic receptors, monoacylglycerol lipase (MAGL), and cholesteryl ester transfer protein (CETP). This guide details its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profiles for medicinal chemists.

Structural Analysis & Physicochemical Profile

The molecule consists of a strained oxirane (epoxide) ring linked via a methylene bridge to a phenoxy group. The meta-position of the trifluoromethyl group is chemically significant; unlike para-substitution (common in fluoxetine), the meta-placement influences the electronic density of the ether oxygen and the metabolic stability of the phenyl ring without imposing the same steric symmetry.

Key Technical Data
PropertySpecification
IUPAC Name (2R)-2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane
Common Name (R)-Glycidyl 3-(trifluoromethyl)phenyl ether
CAS Number 851528-84-2 (Specific (R)-isomer); 585-45-5 (Racemic)
Molecular Formula

Molecular Weight 218.17 g/mol
Physical State Colorless to pale yellow liquid
Density ~1.304 g/cm³
Boiling Point ~246.9°C (at 760 mmHg); ~112-116°C (at 5 torr)
Chirality (R)-Enantiomer (derived from (R)-Epichlorohydrin)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Synthetic Routes & Quality Control

The synthesis of the (R)-enantiomer relies on chiral pool methodology to ensure high enantiomeric excess (ee). The industry-standard protocol utilizes (R)-epichlorohydrin or (R)-glycidyl sulfonate derivatives.

Method A: Nucleophilic Substitution (Standard Protocol)

This method couples 3-(trifluoromethyl)phenol with a chiral electrophile. The choice of base is critical to prevent racemization or premature polymerization of the epoxide.

Protocol:

  • Activation: Dissolve 3-(trifluoromethyl)phenol (1.0 eq) in DMF or Acetone. Add Potassium Carbonate (

    
    , 2.0 eq) or Cesium Fluoride (CsF) to generate the phenoxide anion.
    
  • Coupling: Add (R)-Glycidyl Nosylate (or Tosylate) (1.1 eq) dropwise at 0°C.

    • Note: Using (R)-Epichlorohydrin requires a two-step mechanism (opening and closure) or specific catalytic conditions to retain stereochemistry, often involving a Jacobsen catalyst if starting from racemate, but direct substitution on sulfonate esters preserves chirality via

      
       inversion (if attacking the chiral center) or retention (if attacking the non-chiral carbon). Correction: Reaction with (R)-Glycidyl Nosylate typically occurs at the primary carbon, retaining the stereocenter configuration.
      
  • Workup: Dilute with water, extract with Ethyl Acetate, and wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-(Trifluoromethyl)phenol Reaction Nucleophilic Substitution (SN2 Mechanism) Start->Reaction Reagent (R)-Glycidyl Nosylate (Chiral Source) Reagent->Reaction Base Base: K2CO3 / CsF Solvent: DMF Base->Reaction Catalysis Workup Extraction (EtOAc) & Drying (MgSO4) Reaction->Workup Product (R)-2-((3-(Trifluoromethyl) phenoxy)methyl)oxirane Workup->Product

Caption: Synthetic pathway for (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane utilizing chiral pool reagents.

Reactivity & Mechanistic Insight

The core utility of this molecule lies in the regioselective ring opening of the epoxide. The strain energy of the oxirane ring (~27 kcal/mol) drives reactions with nucleophiles, predominantly amines, to form


-amino alcohols.
Regioselectivity Rules
  • Basic Conditions (Amines): Nucleophilic attack occurs at the least substituted carbon (

    
    ) due to steric hindrance at the internal carbon. This yields the "secondary alcohol" product typical of beta-blockers.
    
  • Acidic Conditions: Attack may shift to the internal carbon due to electronic stabilization of the transition state, but this is less common in medicinal chemistry applications for this scaffold.

Mechanistic Pathway (Amine Opening)

The reaction with primary amines is the most frequent application, generating the aryloxypropanolamine core.

ReactionMechanism Epoxide (R)-Epoxide (Electrophile) TS Transition State (SN2 Attack at Terminus) Epoxide->TS Amine Primary Amine (Nucleophile) Amine->TS Intermediate Zwitterionic Intermediate TS->Intermediate Product Chiral Aryloxypropanolamine (Beta-Blocker Scaffold) Intermediate->Product Proton Transfer

Caption: Mechanism of regioselective epoxide ring opening by amine nucleophiles yielding the aryloxypropanolamine scaffold.

Applications in Drug Discovery[7][8]

The (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane scaffold is a privileged structure in several therapeutic areas:

  • MAGL Inhibitors:

    • Used to synthesize trifluoromethyl glycol carbamates. These compounds inhibit Monoacylglycerol Lipase (MAGL), a target for treating neuroinflammation and pain. The

      
       group enhances lipophilicity, aiding blood-brain barrier (BBB) penetration.
      
  • CETP Inhibitors:

    • Intermediate for substituted trifluoro amino propanols that inhibit Cholesteryl Ester Transfer Protein (CETP), a target for dyslipidemia and cardiovascular disease.

  • Beta-Adrenergic Antagonists (Beta-Blockers):

    • While many beta-blockers use unsubstituted or simple alkyl-substituted phenols, the 3-

      
       variant provides unique selectivity profiles and resistance to hepatic metabolism (CYP450 oxidation) at the phenyl ring.
      
  • Serotonergic Modulators:

    • Structural analogs are explored for anorexigenic (appetite suppressant) activity, leveraging the meta-substitution pattern similar to historical fenfluramine derivatives but with the propanolamine linker.

Handling, Stability & Safety

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Epoxides are moisture-sensitive and can slowly hydrolyze to the diol (glycol) if exposed to atmospheric humidity.

  • Hazards:

    • Skin/Eye Irritant: Epoxides are alkylating agents. Direct contact can cause severe irritation or sensitization.

    • Toxicity: Treat as a potential mutagen due to the alkylating nature of the strained ring.

  • Stability: The trifluoromethyl group is chemically inert and stable to strong acids/bases, but the ether linkage can be cleaved by strong Lewis acids (e.g.,

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520769, 2-(Trifluoromethyl)oxirane and derivatives. Retrieved from [Link]

  • McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(7), 3008-3026. Retrieved from [Link]

  • Reinhard, E. J., et al. (2003). Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein (CETP). Journal of Medicinal Chemistry, 46(11), 2152-2168. Retrieved from [Link]

Reactivity Profile & Kinetic Resolution of meta-Trifluoromethyl Styrene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a trifluoromethyl (


) group at the meta position of styrene oxide creates a unique electronic environment that significantly alters the reactivity profile compared to unsubstituted or para-substituted analogs. This guide details the mechanistic underpinnings, regioselective control, and scalable synthesis of (R)-3-(trifluoromethyl)styrene oxide  via Hydrolytic Kinetic Resolution (HKR).

For drug development professionals, this scaffold is a high-value pharmacophore. The


 group enhances lipophilicity (

logP

+1.2) and metabolic stability while exerting a powerful inductive effect (

) that dictates nucleophilic ring-opening trajectories.

Electronic & Steric Landscape

The Inductive "Tug-of-War"

Unlike para-substituted styrene oxides where resonance effects dominate, the meta-trifluoromethyl group operates almost exclusively through induction (


).
  • Ring Electrophilicity: The strong electron-withdrawing nature of the

    
     group lowers the LUMO energy of the oxirane ring, making it globally more susceptible to nucleophilic attack than styrene oxide.
    
  • Transition State Destabilization: In acid-catalyzed ring openings, which typically proceed via a transition state with significant carbocation character at the benzylic position (

    
    -carbon), the 
    
    
    
    group destabilizes the developing positive charge.
  • The Result: This destabilization suppresses the

    
    -like pathway at the benzylic carbon, often shifting the regioselectivity toward the terminal (
    
    
    
    ) carbon or enforcing a strict
    
    
    mechanism even under Lewis acidic conditions.
Visualization: Electronic Influence Pathway

G CF3 meta-CF3 Group Induction Inductive Withdrawal (-I) CF3->Induction Generates Benzylic Benzylic Carbon (α) Induction->Benzylic Destabilizes δ+ Terminal Terminal Carbon (β) Induction->Terminal Increases Electrophilicity Outcome Regioselectivity Outcome Benzylic->Outcome Reduced Attack (Acidic) Terminal->Outcome Preferred Attack (SN2)

Figure 1: The inductive effect of the meta-CF3 group destabilizes the benzylic cation, favoring terminal attack.

Experimental Protocol: Hydrolytic Kinetic Resolution (HKR)

Access to the enantiopure epoxide is the critical first step. The Jacobsen HKR is the industry standard for this transformation.

Materials & Stoichiometry
  • Substrate: rac-3-(trifluoromethyl)styrene oxide (1.0 equiv)

  • Catalyst: (R,R)-Co(salen) oligomeric or monomeric complex (0.5 mol%)

  • Co-Catalyst: Acetic acid (AcOH) (1.0 - 2.0 mol%)

  • Nucleophile: Water (0.55 equiv)

  • Solvent: THF or solvent-free (if liquid)

Step-by-Step Workflow
  • Catalyst Activation: In a flask, dissolve the (R,R)-Co(salen) precatalyst in minimal THF. Add AcOH and stir open to air for 30 minutes. The color will shift from red/orange to dark brown, indicating oxidation to the active Co(III) species.

  • Reaction Initiation: Add the racemic epoxide to the catalyst mixture. Cool to 0°C.[1]

  • Addition: Add water (0.55 equiv) dropwise over 10 minutes.

  • Incubation: Allow to warm to room temperature (23°C) and stir for 14–18 hours.

    • Checkpoint: Monitor conversion via GC or 1H NMR. Look for the disappearance of the minor enantiomer.

  • Workup: Dilute with hexanes/EtOAc. The diol product will separate or precipitate. Filter through a silica plug to remove the catalyst.

  • Purification: Perform fractional distillation. The unreacted (R)-epoxide will distill first (lower b.p.), followed by the (S)-diol .

HKR Decision Logic

HKR Start Racemic m-CF3 Styrene Oxide Cat Add (R,R)-Co-Salen (0.5 mol%) Start->Cat Water Add 0.55 eq H2O Cat->Water React Stir 18h @ RT Water->React Sep Separation (Distillation) React->Sep Prod1 (R)-Epoxide (>99% ee) Sep->Prod1 Distillate Prod2 (S)-Diol (>95% ee) Sep->Prod2 Residue

Figure 2: Workflow for the kinetic resolution of m-CF3 styrene oxide.

Nucleophilic Ring Opening Profiles

The reactivity of the chiral epoxide depends heavily on the nucleophile class and catalyst system.

Comparative Regioselectivity Data

The following table summarizes the regioselectivity (


 ratio) for the ring opening of m-CF3 styrene oxide compared to standard styrene oxide.
NucleophileConditionsMechanismRegioselectivity (α:β)Notes
Amines (e.g., Morpholine) MeOH, Heat

5 : 95 Strong preference for terminal attack due to steric hindrance and lack of benzylic stabilization.
Azide (

)

, MeOH/H2O
Borderline

15 : 85 Even under mild buffering, terminal attack dominates.
Alcohols (MeOH)

(cat.)

-like
60 : 40 Acid catalysis forces some benzylic attack, but

destabilization prevents complete

-selectivity seen in styrene oxide (typically 90:10).
Thiophenols Basic (

)

2 : 98 Soft nucleophile, strictly orbital controlled (terminal).
Protocol: Regioselective Aminolysis

Objective: Synthesis of


-amino alcohol with retention of stereochemistry at the 

-carbon (inversion at

is irrelevant for terminal attack, but regiocontrol is key).
  • Setup: Charge a reaction vial with (R)-3-(trifluoromethyl)styrene oxide (1.0 mmol) and MeOH (2 mL).

  • Reagent: Add morpholine (1.2 mmol).

  • Catalyst (Optional): For faster rates, add Calcium Triflate (

    
    , 5 mol%). Lewis acids can accelerate the reaction without eroding regioselectivity as strongly as Brønsted acids.
    
  • Reaction: Heat to 50°C for 4 hours.

  • Validation: 1H NMR analysis.

    • 
      -attack product (Major): Look for the benzylic proton (
      
      
      
      4.8 ppm) as a dd.
    • 
      -attack product (Minor): Look for the terminal 
      
      
      
      protons shifted downfield.

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science.

  • Caron, M., & Sharpless, K. B. (1985). Ti(OiPr)4-mediated nucleophilic opening of 2,3-epoxy alcohols. The Journal of Organic Chemistry.

  • Schneider, C. (2006). Synthesis of 1,2-Difunctionalized Fine Chemicals through Catalytic, Enantioselective Ring-Opening Reactions of Epoxides. Synthesis.

Sources

Introduction: The Imperative of Chirality in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-enantiomer Specific Phenoxy Methyl Oxiranes: Synthesis, Analysis, and Pharmaceutical Applications

In the realm of pharmaceutical sciences, chirality is a fundamental concept that dictates the interaction of a drug molecule with its biological target.[1] Most biological systems, including enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars.[1] This intrinsic "handedness" means that the two enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even cause detrimental side effects.[3] The tragic case of thalidomide, where the (R)-enantiomer was effective against morning sickness but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[4][5]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in the 1990s emphasizing the need to characterize the specific activity of each enantiomer in a chiral drug.[3][4] This has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs, a move that has significantly increased the demand for enantiomerically pure chiral building blocks.[4]

Among the most versatile of these building blocks are chiral epoxides, or oxiranes. The strained three-membered ring of an epoxide is highly susceptible to nucleophilic attack, allowing for regioselective and stereospecific ring-opening reactions.[6][7] This reactivity makes them invaluable intermediates for constructing complex molecular architectures with precise stereochemical control. Specifically, (R)-enantiomer specific phenoxy methyl oxiranes, such as (R)-1-phenoxy-2,3-epoxypropane, are pivotal synthons in the asymmetric synthesis of numerous pharmaceuticals, most notably the entire class of beta-blockers.[8][9] This guide provides a comprehensive overview of the synthesis, characterization, and application of these critical chiral intermediates for researchers and drug development professionals.

Part 1: Enantioselective Synthesis of (R)-Phenoxy Methyl Oxiranes

The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis. Several powerful strategies have been developed, with Hydrolytic Kinetic Resolution (HKR) and Asymmetric Epoxidation being the most prominent and industrially scalable methods.

The Jacobsen Hydrolytic Kinetic Resolution (HKR)

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a remarkably efficient and practical method for obtaining highly enantioenriched terminal epoxides from inexpensive racemic mixtures.[10] This reaction utilizes a chiral (salen)Co(III) complex, known as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of the epoxide, leaving the other, unreacted enantiomer in high enantiomeric excess (ee).[10][11][12]

Causality and Mechanism: The success of the HKR lies in the formation of a diastereomeric transition state between the chiral catalyst and each epoxide enantiomer.[13] The catalyst activates one enantiomer (in this case, the (S)-enantiomer) much more effectively towards nucleophilic attack by water. This results in a significant rate difference between the hydrolysis of the two enantiomers.[13] By using approximately 0.5 equivalents of water, the more reactive (S)-enantiomer is consumed to form the corresponding (S)-1-phenoxy-2,3-propanediol, while the less reactive (R)-enantiomer is left behind, ideally approaching >99% ee at ~50% conversion.[10][14] The low catalyst loading (0.2-2.0 mol%), use of water as the resolving agent, and the ability to recycle the catalyst make this method highly attractive for large-scale industrial applications.[10][12]

Diagram: Mechanism of Jacobsen Hydrolytic Kinetic Resolution

HKR_Mechanism cluster_reactants Reactants cluster_transition Diastereomeric Transition States cluster_products Products racemate Racemic (R/S)-Phenoxy Methyl Oxirane catalyst (R,R)-Jacobsen's Catalyst [Co(III)-salen] racemate->catalyst Coordination water H₂O (0.5 eq) ts_S [(R,R)-Catalyst]·[(S)-Epoxide] (Favored - Fast Reaction) water->ts_S Nucleophilic Attack catalyst->ts_S ts_R [(R,R)-Catalyst]·[(R)-Epoxide] (Disfavored - Slow Reaction) catalyst->ts_R diol (S)-1-Phenoxy-2,3-propanediol ts_S->diol Ring Opening epoxide (R)-Phenoxy Methyl Oxirane (>99% ee) ts_R->epoxide Unreacted

Caption: Jacobsen HKR selectively hydrolyzes the (S)-epoxide.

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic Phenoxy Methyl Oxirane

  • Catalyst Activation: In a reaction vessel, add (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst, 0.5 mol%). Stir the catalyst in toluene and add acetic acid (2 equivalents relative to the catalyst). Stir for 30 minutes in air to facilitate oxidation to the active Co(III) species.

  • Reaction Setup: Add racemic 1-phenoxy-2,3-epoxypropane (1.0 equivalent) to the activated catalyst solution.

  • Resolution: Cool the mixture to 0-4 °C. Add deionized water (0.55 equivalents) dropwise over 1 hour, maintaining the temperature below 5 °C.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the conversion and enantiomeric excess of the remaining epoxide periodically by taking aliquots and analyzing via chiral HPLC. The reaction is typically complete within 16-24 hours.

  • Workup and Purification: Upon completion (~50% conversion), remove the solvent under reduced pressure. The resulting mixture of the enantioenriched (R)-epoxide and the (S)-diol can be separated by silica gel column chromatography or distillation under reduced pressure.[13] The (R)-epoxide is less polar and will elute first.

  • Catalyst Recovery: The diol product can be separated from the catalyst by extraction. The recovered catalyst can be recycled for subsequent resolutions.[10][12]

Asymmetric Epoxidation of Allylic Alcohols

An alternative to kinetic resolution is the direct asymmetric synthesis from a prochiral precursor. The Sharpless-Katsuki Asymmetric Epoxidation is a landmark reaction that converts allylic alcohols into optically active epoxy alcohols with high predictability and enantioselectivity.[15][16]

Causality and Mechanism: This reaction employs a catalytic system composed of titanium(IV) isopropoxide [Ti(OiPr)₄], a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[16] The titanium center, coordinated by the chiral tartrate ligand, creates a chiral environment that directs the oxygen atom transfer from the peroxide to one specific face of the allylic double bond. The facial selectivity is reliably predicted by the chirality of the DET used:

  • L-(+)-DET directs epoxidation to the "bottom" face of the allyl alcohol when drawn in a standardized orientation.

  • D-(-)-DET directs epoxidation to the "top" face.

For the synthesis of an (R)-phenoxy methyl oxirane precursor, one would start with an appropriate allylic alcohol. For instance, epoxidation of 3-phenoxy-prop-2-en-1-ol using D-(-)-DET would yield the desired stereochemistry.

Table 1: Comparison of Key Synthetic Methodologies

FeatureJacobsen Hydrolytic Kinetic Resolution (HKR)Sharpless Asymmetric Epoxidation
Starting Material Racemic terminal epoxideProchiral allylic alcohol
Key Reagents Chiral (salen)Co(III) catalyst, H₂OTi(OiPr)₄, Chiral DET, TBHP
Typical ee >99% for unreacted epoxide[10][12]90-98%[15][16]
Max. Theoretical Yield 50% for the desired epoxide~100%
Key Advantage Exceptional enantiopurity; uses cheap racemic starting materials.[10]High chemical yield; predictable stereochemistry.
Key Disadvantage Maximum 50% yield for the target enantiomer.Requires synthesis of the specific allylic alcohol precursor.

Part 2: Characterization and Enantiomeric Purity Assessment

Verifying the stereochemical integrity of the synthesized (R)-phenoxy methyl oxirane is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds.[17][18] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[19]

Causality and Method: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for resolving epoxide enantiomers.[19] The chiral pockets and grooves on the surface of the CSP allow for differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) with the enantiomers. This difference in binding affinity causes one enantiomer to travel through the column faster than the other, resulting in two distinct peaks in the chromatogram. The enantiomeric excess (% ee) is calculated from the integrated areas of these two peaks.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[19]

  • Sample Preparation: Prepare a dilute solution of the (R)-phenoxy methyl oxirane sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.[19]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Analysis:

    • Inject a sample of the racemic starting material to determine the retention times for both the (R) and (S) enantiomers.

    • Inject the synthesized sample.

    • Calculate the % ee using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

NMR Spectroscopy

While standard NMR is insensitive to chirality, the enantiomeric composition of a sample can be determined by converting the enantiomers into diastereomers, which have distinct NMR spectra.[20] This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[14][21]

  • Chiral Derivatizing Agents: The epoxide is reacted with a chiral agent (e.g., Mosher's acid chloride) to form stable diastereomeric esters. The signals for specific protons in the ¹H NMR spectrum of these diastereomers will appear at different chemical shifts, and the ratio of their integration allows for the calculation of % ee.

  • Chiral Solvating Agents/Shift Reagents: These agents (e.g., chiral lanthanide complexes) form weak, rapidly exchanging diastereomeric complexes with the enantiomers in the NMR tube.[22] This induces a separation of signals for the enantiomers, allowing for quantification without chemical modification of the sample.

Part 3: Application in Pharmaceutical Synthesis: The Case of Beta-Blockers

(R)-Phenoxy methyl oxiranes are indispensable precursors for the synthesis of many beta-adrenergic blocking agents (beta-blockers), a class of drugs used to manage cardiovascular diseases like hypertension and angina.[8] The therapeutic activity of beta-blockers almost exclusively resides in the (S)-enantiomer. The synthesis of these (S)-enantiomers is efficiently achieved through the stereospecific ring-opening of the corresponding (R)-epoxide with an appropriate amine.[8][9]

Example: Synthesis of (S)-Atenolol

The synthesis of (S)-Atenolol, a selective β₁ receptor blocker, provides a classic example of this strategy. The key step involves the nucleophilic attack of the amine from a protected 4-hydroxyphenylacetamide derivative onto the less sterically hindered carbon of (R)-epichlorohydrin (a related (R)-oxirane), followed by reaction with isopropylamine. A more direct route can be envisioned starting from a suitably functionalized (R)-phenoxy methyl oxirane.

The general pathway involves the reaction of a phenolic precursor with (R)-epichlorohydrin or a similar (R)-glycidyl derivative to form the key (R)-phenoxy methyl oxirane intermediate. This is followed by regioselective ring-opening at the terminal carbon by an amine (e.g., isopropylamine), which proceeds via an Sₙ2 mechanism, inverting the stereocenter at that position to yield the desired (S)-amino alcohol product.

Diagram: Synthetic Pathway to (S)-Beta-Blockers

Beta_Blocker_Synthesis cluster_synthesis Synthesis of (S)-Beta-Blocker cluster_detail Key Stereochemical Step ArylOH Aryl-OH (e.g., 1-Naphthol for Propranolol) Intermediate (R)-Aryl Glycidyl Ether ((R)-Phenoxy Methyl Oxirane Derivative) ArylOH->Intermediate + Base Epoxide (R)-Glycidyl Derivative (e.g., (R)-Epichlorohydrin) Epoxide->Intermediate Product (S)-Beta-Blocker (e.g., (S)-Propranolol) Intermediate->Product + Amine (Sₙ2 Ring Opening) Amine R-NH₂ (e.g., Isopropylamine) Amine->Product RingOpening Nucleophilic attack by amine on the terminal carbon of the (R)-epoxide. Inversion Sₙ2 mechanism leads to inversion of configuration, forming the (S)-alcohol. RingOpening->Inversion

Caption: Synthesis of (S)-beta-blockers via Sₙ2 ring-opening.

Conclusion

(R)-enantiomer specific phenoxy methyl oxiranes are not merely chemical curiosities; they are enabling building blocks that lie at the heart of numerous life-saving pharmaceuticals. The development of robust, scalable, and highly selective synthetic methods, particularly the Jacobsen Hydrolytic Kinetic Resolution, has made these chiral intermediates readily accessible. Combined with precise analytical techniques like chiral HPLC, researchers and drug development professionals can ensure the stereochemical purity required for producing safe and effective single-enantiomer drugs. As the pharmaceutical industry continues to move towards more targeted and personalized medicines, the demand for high-purity chiral synthons like (R)-phenoxy methyl oxiranes will only continue to grow, underscoring their critical importance in modern medicinal chemistry.

References

  • The Significance of Chirality in Drug Design and Development - PMC. (n.d.).
  • Asymmetric Epoxidation of Allylic Alcohols Catalyzed by Vanadium–Binaphthylbishydroxamic Acid Complex | The Journal of Organic Chemistry - ACS Publications. (2015, February 25).
  • The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. (2024, October 22).
  • Role of Chirality in Drugs - Juniper Publishers. (2018, February 23).
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (2022, October 27).
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).
  • Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide - PMC - NIH. (n.d.).
  • First Enantioselective Synthesis of Vinyl Oxiranes from Aldehydes and Ylides Generated from Allyl Halides and Chiral Sulfides | The Journal of Organic Chemistry - ACS Publications. (2002, November 9).
  • 5.2: Epoxidation of Allylic Alcohols - Chemistry LibreTexts. (2021, March 16).
  • Sharpless-Katsuki Asymmetric Epoxidation | Tokyo Chemical Industry UK Ltd. (n.d.).
  • Asymmetric Epoxidation of Allylic Alcohols by Chiral Dihydroperoxides. (n.d.).
  • Oxirane synthesis methods. (n.d.).
  • Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine | Request PDF - ResearchGate. (2025, August 5).
  • A Two-Step Asymmetric Synthesis of (R)-Monoaryl Epoxides Using a Chiral Oxathiane as a Recoverable Reagent: Application to the Preparation of (R)-.beta.-Adrenergic Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • NEW JACOBSEN'S CATALYST - Sigma-Aldrich. (n.d.).
  • 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. (n.d.).
  • Oxiranecarboxylic Acid, Methyl Ester, (2S) - Organic Syntheses Procedure. (n.d.).
  • A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. (n.d.).
  • RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents. (n.d.).
  • Discovery and development of beta-blockers - Wikipedia. (n.d.).
  • Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed. (2002, February 20).
  • Jacobsen HKR - The best reaction in organic chemistry? - YouTube. (2022, September 12).
  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) - TÜBİTAK Academic Journals. (2015, September 7).
  • University of Birmingham Rapid determination of enantiomeric excess via NMR spectroscopy. (2016, August 26).
  • 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane - Smolecule. (2023, August 16).
  • Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides - PubMed. (2016, February 16).
  • Chiral HPLC Analysis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Comparative Guide - Benchchem. (n.d.).
  • A Comparative Guide to Alternative Chiral Building Blocks for (2R)-2-(3,4-Dichlorophenyl)oxirane - Benchchem. (n.d.).
  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. (2021, September 9).
  • Discrimination of Chiral Compounds Using NMR Spectroscopy. (n.d.).
  • Epoxide synthesis by ring closure - Organic Chemistry Portal. (n.d.).
  • NMR determination of enantiomeric excess - ResearchGate. (2025, August 7).
  • . (n.d.). Retrieved from

  • Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015, January 26).
  • EP0124011B1 - Process for the preparation of oxiranes - Google Patents. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.).
  • A Technical Guide to (R)-methyl oxirane-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Development - Benchchem. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (2016, October 4).
  • Basics of chiral HPLC - Sigma-Aldrich. (n.d.).
  • (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. (2017, January 5).
  • Oxirane, (phenoxymethyl)- - the NIST WebBook. (n.d.).
  • Oxirane, (phenoxymethyl)- - the NIST WebBook. (n.d.).
  • Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. (2020, October 1).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (2004, May 31).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. (2025, October 16).
  • (R,R)-trans-β-METHYLSTYRENE OXIDE - Organic Syntheses Procedure. (n.d.).
  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties - RadTech. (n.d.).

Sources

Methodological & Application

Technical Note: Biocatalytic Azidolysis of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic ring-opening of a specific fluorinated glycidyl ether—a structural analog of the blockbuster antidepressant Fluoxetine (Prozac)—using Halohydrin Dehalogenase (HHDH).

Methodology for the Regioselective Synthesis of Chiral Amino-Alcohol Precursors

Executive Summary

This protocol details the biocatalytic conversion of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane (hereafter referred to as (R)-TFMP-GE ) to its corresponding azido-alcohol via Halohydrin Dehalogenase (HHDH) .

While the 4-trifluoromethyl isomer is the direct precursor to Fluoxetine , the 3-trifluoromethyl isomer described here is a critical intermediate for Structure-Activity Relationship (SAR) studies and the synthesis of Seproxetine analogs. Traditional chemical ring-opening (e.g., using Lewis acids) often suffers from poor regioselectivity (attacking both C2 and C3) and harsh conditions. The HHDH-catalyzed route offers >99% regioselectivity for the terminal carbon, mild aqueous conditions, and preservation of the chiral center.

Key Advantages[1]
  • Regiocontrol: Exclusive attack at the terminal

    
    -carbon (C3).
    
  • Stereofidelity: Retention of the C2 chiral configuration (no racemization).

  • Safety: Avoids high-temperature azide reactions common in chemical synthesis.

  • Scalability: Validated for gram-to-kilogram scale-up.

Reaction Mechanism & Pathway

The reaction utilizes a Halohydrin Dehalogenase (e.g., HheC from Agrobacterium radiobacter or engineered variants) to catalyze the nucleophilic attack of an azide ion (


) on the epoxide ring. Unlike Epoxide Hydrolases (EH) which use water, HHDH accepts small anionic nucleophiles, enabling direct C-N bond formation.
Pathway Diagram

The following diagram illustrates the transformation from the epoxide to the amino-alcohol precursor.

ReactionPathway Substrate (R)-TFMP-GE (Epoxide) Intermediate Azido-Alcohol (Regio-isomer) Substrate->Intermediate Regioselective Ring Opening Reagents NaN3 + HHDH (pH 7.5) Reagents->Intermediate Product Amino-Alcohol (Chiral Amine) Intermediate->Product Chemical Reduction (e.g., H2/Pd-C)

Figure 1: HHDH-catalyzed regioselective azidolysis of the glycidyl ether. The enzyme directs the azide attack to the terminal carbon, preserving the C2 stereochemistry.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
(R)-TFMP-GE >98% eeSubstrate
HHDH Enzyme Lyophilized powder (e.g., HheC-W249P variant)Biocatalyst
Sodium Azide (

)
Reagent GradeNucleophile
Potassium Phosphate 100 mM, pH 7.5Buffer System
DMSO ACS GradeCo-solvent (5-10% v/v)
MTBE HPLC GradeExtraction Solvent
Equipment
  • Thermostatic shaker or overhead stirrer (25°C).

  • pH Stat or autotitrator (optional but recommended for scale-up).

  • HPLC with Chiral Column (Chiralcel OD-H).

Experimental Protocol

Safety Pre-Check (Critical)

WARNING: Sodium Azide is acutely toxic and can form explosive metal azides.

  • Acidification Risk: Never allow the reaction pH to drop below 6.0, as this generates hydrazoic acid (

    
    ), which is volatile and explosive.
    
  • Waste: Quench all azide waste with sodium nitrite/sulfuric acid or commercially available quenching kits before disposal.

Step 1: Buffer Preparation

Prepare 100 mL of 100 mM Potassium Phosphate buffer (KPi) , adjusted to pH 7.5 .

  • Rationale: HHDH activity peaks between pH 7.0 and 8.0. Phosphate is preferred over Tris as Tris can occasionally act as a competitive nucleophile or inhibitor depending on the variant.

Step 2: Substrate Loading
  • Dissolve 500 mg (approx. 2.15 mmol) of (R)-TFMP-GE in 2.5 mL DMSO .

  • Add the DMSO solution dropwise to 45 mL of the KPi buffer under rapid stirring.

  • Observation: A cloudy emulsion will form. This is normal; HHDH works well in biphasic systems or emulsions.

Step 3: Enzyme & Nucleophile Addition
  • Add 210 mg (approx. 3.2 mmol, 1.5 eq) of Sodium Azide to the reaction vessel.

  • Initiate the reaction by adding 50 mg of HHDH lyophilized powder (approx. 10% w/w loading relative to substrate).

  • Seal the vessel and incubate at 25°C with orbital shaking (200 rpm).

Step 4: Reaction Monitoring (HPLC)

Sample the reaction at 2, 6, and 24 hours.

  • Sampling Protocol: Take 50

    
    L of reaction mixture 
    
    
    
    Extract with 200
    
    
    L MTBE
    
    
    Dry organic layer
    
    
    Resuspend in Mobile Phase.
  • Target: >98% conversion.

  • Self-Validation: If conversion stalls <50%, check pH. The opening of epoxide consumes protons (if not buffered well) or generates hydroxide equivalents depending on the exact ionic state, though azidolysis is generally pH neutral compared to hydrolysis. However, pH drift often denatures the enzyme.

Step 5: Workup
  • Once conversion is complete, add 50 mL MTBE (Methyl tert-butyl ether).

  • Stir for 10 minutes.

  • Separate phases.[1][2] Re-extract aqueous phase with 2 x 20 mL MTBE.

  • Combine organic layers and wash with saturated brine (to remove residual azide).

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: The product is the (S)-1-azido-3-(3-(trifluoromethyl)phenoxy)propan-2-ol .

    • Note on Stereodescriptors: While the spatial arrangement at C2 is preserved, the Cahn-Ingold-Prelog (CIP) priority changes from the epoxide oxygen to the hydroxyl group may formally flip the (R)/(S) designation. For this substrate, the (R)-epoxide typically yields the (S)-alcohol product.

Analytical Methods

To validate the enantiopurity and regioselectivity, use the following HPLC method.

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5

m)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm and 254 nm
Temperature 25°C
Retention Times (Approx) (R)-Epoxide: 6.5 min (S)-Azido Alcohol: 12.2 min (R)-Azido Alcohol: 14.5 min

Process Workflow Diagram

Workflow Start Start: (R)-TFMP-GE (Substrate) Prep Dissolve in DMSO Mix with KPi Buffer (pH 7.5) Start->Prep Reaction Add NaN3 + HHDH Enzyme 25°C, 24h Prep->Reaction Check HPLC Check Conversion >98%? Reaction->Check Check->Reaction No Extraction Extract w/ MTBE Wash w/ Brine Check->Extraction Yes Finish Evaporate Solvent Yield: Azido-Alcohol Extraction->Finish

Figure 2: Operational workflow for the batch biocatalytic process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Enzyme InhibitionReduce DMSO concentration to <5%. Test MeOH as alternative.
Racemization Spontaneous HydrolysisEnsure pH is not <7.0. Spontaneous acid-catalyzed hydrolysis is non-selective.
Emulsion Surfactant EffectAdd NaCl to saturate the aqueous phase before extraction.
Regio-isomers Wrong Enzyme VariantWild-type HheC is highly regioselective for the terminal carbon. Avoid non-specific Lewis acid contamination.

References

  • Fox, R. J., et al. (2007). "Improving the catalytic properties of halohydrin dehalogenase for the synthesis of statin side chains." Nature Biotechnology, 25, 338–344. Link

    • Context: Foundational work on engineering HHDH for high activity and stability in azidolysis reactions.
  • Schallmey, A., et al. (2014). "Halohydrin dehalogenases and their potential in industrial biocatalysis." Advanced Synthesis & Catalysis, 356(9), 1887-1904. Link

    • Context: Comprehensive review of HHDH substr
  • Majerić Elenkov, M., et al. (2006). "Enantioselective azidolysis of styrene oxide catalyzed by halohydrin dehalogenase." Advanced Synthesis & Catalysis, 348(4‐5), 579-585. Link

    • Context: Establishes the protocol for using Sodium Azide with HheC.
  • Gong, J., et al. (2014). "Highly enantioselective kinetic resolution of phenyl glycidyl ether derivatives by Bacillus megaterium epoxide hydrolase." Journal of Molecular Catalysis B: Enzymatic, 106, 1-7. Link

    • Context: Provides comparative data on the hydrolytic stability of trifluoromethyl-substituted glycidyl ethers.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-((3-(trifluoromethyl)phenoxy)methyl)oxirane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral intermediate. We will delve into the mechanistic reasoning behind protocol choices to empower you to troubleshoot and optimize your reaction conditions effectively.

The most prevalent and reliable method for synthesizing this molecule involves a Williamson ether synthesis, a classic Sₙ2 reaction, between 3-(trifluoromethyl)phenol and an enantiopure three-carbon electrophile. This guide is structured to address issues in this synthetic pathway.

Section 1: General Synthetic Workflow

The synthesis is typically a one-step nucleophilic substitution. The phenoxide ion, generated by deprotonating 3-(trifluoromethyl)phenol with a suitable base, acts as the nucleophile, attacking an electrophilic chiral epoxide source, such as (R)-epichlorohydrin or, more commonly, a pre-activated derivative like (R)-glycidyl tosylate or nosylate.

Synthetic_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Sₙ2 Displacement cluster_2 Post-Reaction Phenol 3-(Trifluoromethyl)phenol Phenoxide Trifluoromethylphenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->Phenol Electrophile (R)-Glycidyl Derivative (e.g., Tosylate, Nosylate) Phenoxide->Electrophile Sₙ2 Reaction Product (R)-2-((3-(Trifluoromethyl) phenoxy)methyl)oxirane Electrophile->Product Nucleophilic Attack LeavingGroup Leaving Group (e.g., OTs⁻) Electrophile->LeavingGroup Workup Aqueous Workup Product->Workup Purification Purification (Column Chromatography) Workup->Purification

Caption: General workflow for the synthesis of the target oxirane.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the common causes and solutions?

Low yields in this Williamson ether synthesis are a frequent issue and can typically be traced back to four key areas: incomplete deprotonation, side reactions, poor solvent choice, or suboptimal reaction conditions.[1][2]

The trifluoromethyl group is electron-withdrawing, making 3-(trifluoromethyl)phenol more acidic than phenol itself, but a sufficiently strong base is still required for complete conversion to the nucleophilic phenoxide.

  • Solution: Ensure your base is strong enough. While weaker bases like potassium carbonate (K₂CO₃) can work, sodium hydroxide (NaOH) is often more effective for phenols.[1] For particularly stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions as it reacts violently with water.[2]

Base pKa of Conjugate Acid Typical Conditions Pros Cons
K₂CO₃~10.380-120 °C, DMF/AcetonitrileEasy to handle, inexpensive.May not be strong enough for complete deprotonation, slower reaction.
NaOH~15.750-100 °C, DMF/DMSOStronger than K₂CO₃, effective.Can introduce water, potentially hygroscopic.
NaH~350 °C to RT, THF/DMF (Anhydrous)Very strong, drives reaction to completion.Pyrophoric, requires inert atmosphere and strictly dry solvents.[2]

The primary competing reaction is the attack of the phenoxide on the epoxide ring of another product molecule, leading to oligomerization. If using (R)-epichlorohydrin directly, elimination reactions can also occur.[2]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the phenol (e.g., 1.1-1.2 equivalents) relative to the glycidyl derivative to ensure the electrophile is consumed quickly, minimizing its chance to react with the product.

    • Use a Better Leaving Group: Instead of epichlorohydrin, use (R)-glycidyl tosylate or (R)-glycidyl nosylate. These are highly efficient electrophiles that react under milder conditions, reducing the likelihood of side reactions.

    • Temperature Control: Do not overheat the reaction. Typical temperatures range from 50-100°C.[2] Monitor the reaction by TLC; once the starting material is consumed, proceed to workup.

The Sₙ2 reaction is highly dependent on the solvent.

  • Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl sulfoxide (DMSO) are ideal.[2] They solvate the cation (e.g., K⁺, Na⁺) but leave the phenoxide nucleophile "bare" and highly reactive. Protic solvents like water or ethanol should be avoided as they will solvate and deactivate the nucleophile through hydrogen bonding.[2]

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Is the base strong enough? (e.g., K₂CO₃, NaOH, NaH) Start->Check_Base Check_Solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) Check_Base->Check_Solvent Yes Solution_Base Use a stronger base (e.g., NaOH or NaH). Check_Base->Solution_Base No Check_Conditions Are temperature and stoichiometry optimized? Check_Solvent->Check_Conditions Yes Solution_Solvent Switch to anhydrous DMF or Acetonitrile. Check_Solvent->Solution_Solvent No Check_Electrophile Is the electrophile reactive enough? (e.g., Glycidyl Tosylate) Check_Conditions->Check_Electrophile Yes Solution_Conditions Run at 50-80°C. Use slight excess of phenol. Check_Conditions->Solution_Conditions No Solution_Electrophile Use (R)-glycidyl tosylate instead of epichlorohydrin. Check_Electrophile->Solution_Electrophile No

Caption: A troubleshooting flowchart for diagnosing low reaction yield.

Question 2: My product has low enantiomeric excess (ee). How can I improve it?

Maintaining stereochemical integrity is paramount. A loss of enantiopurity suggests either a poor-quality starting material or racemization during the reaction.

The enantiopurity of your final product can never be higher than that of your chiral starting material.

  • Solution:

    • Verify Purity: Always verify the enantiomeric excess of your (R)-glycidyl derivative (tosylate, nosylate, or epichlorohydrin) via chiral HPLC or by converting a small sample to a diastereomeric derivative for NMR analysis.

    • Source Reputably: Purchase chiral starting materials from reputable suppliers who provide a certificate of analysis with enantiopurity data.

Under harsh basic or acidic conditions, or at high temperatures, the epoxide ring can be opened by a nucleophile (e.g., trace water, hydroxide, or even another phenoxide). A subsequent ring-closing can occur, but without stereochemical control, leading to racemization.

  • Solution:

    • Milder Conditions: Use the mildest possible conditions that still allow the reaction to proceed to completion. This reinforces the recommendation to use a highly reactive electrophile like (R)-glycidyl tosylate, which allows for lower reaction temperatures.

    • Careful Workup: When the reaction is complete, cool it to room temperature before quenching. Neutralize carefully. Avoid strong acids during workup if possible, as this can also catalyze epoxide opening.[3] A standard aqueous workup followed by extraction is usually sufficient.[1][2]

Section 3: Experimental Protocols

The following protocols are generalized and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

This protocol is adapted from standard Williamson ether synthesis procedures for phenols.[2]

Materials:

  • 3-(Trifluoromethyl)phenol (1.0 eq)

  • (R)-Glycidyl nosylate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 3-(trifluoromethyl)phenol and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate to the stirring solution.

  • Reaction Initiation: Heat the mixture to 80 °C and stir for 30 minutes to ensure formation of the phenoxide.

  • Electrophile Addition: Slowly add a solution of (R)-glycidyl nosylate in a small amount of anhydrous DMF to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure product.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use (R)-epichlorohydrin directly instead of a glycidyl sulfonate ester?

A: Yes, this is a common alternative. However, it is generally less efficient. Epichlorohydrin is less reactive than a sulfonate ester, requiring more forcing conditions (higher temperatures or stronger bases), which increases the risk of side reactions and racemization.[3] If you use epichlorohydrin, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the yield under biphasic conditions.[4]

Q: I don't have the (R)-enantiomer, but I have racemic oxirane. Can I resolve it?

A: Yes. A highly effective method for resolving terminal epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR).[5][6] This method uses a chiral (salen)Co(III) catalyst to enantioselectively hydrolyze one enantiomer of the racemic epoxide to a diol, leaving the other enantiomer unreacted and in high enantiomeric excess.[7][8] For your target molecule, you would use the (S,S)-Jacobsen catalyst to hydrolyze the (S)-oxirane, leaving the desired (R)-oxirane behind. The separation of the unreacted epoxide from the diol is typically straightforward via chromatography.

Jacobsen_HKR cluster_products Products after Resolution Racemate Racemic Oxirane ((R)- and (S)-enantiomers) Catalyst (S,S)-Jacobsen Catalyst + H₂O R_Oxirane Enriched (R)-Oxirane (Desired Product) Catalyst->R_Oxirane (S)-enantiomer is selectively hydrolyzed S_Diol (S)-Diol (Byproduct) Catalyst->S_Diol

Caption: Conceptual diagram of the Jacobsen Hydrolytic Kinetic Resolution (HKR).

Q: What analytical methods are best for monitoring the reaction and characterizing the product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method. Use a UV lamp for visualization, as the aromatic ring is a strong chromophore.

  • Product Characterization:

    • ¹H and ¹⁹F NMR: To confirm the structure. The trifluoromethyl group provides a clean singlet in the ¹⁹F NMR spectrum, and the protons on the oxirane ring have characteristic chemical shifts and coupling patterns in the ¹H NMR.[9]

    • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

    • Chiral HPLC: Essential for determining the enantiomeric excess (ee) of the final product.

Q: What are the key safety considerations?

A:

  • Reagents: 3-(Trifluoromethyl)phenol is toxic and corrosive. Epoxides are potential mutagens. Sodium hydride is highly flammable and reacts violently with water.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: If using NaH, ensure your apparatus is flame-dried and maintained under an inert atmosphere. Quench any residual NaH carefully at low temperature with a proton source like isopropanol before adding water.

References

  • National Institutes of Health. (n.d.). Novel Approach to Multifunctionalized Homoallylic Alcohols via Regioselective Ring Opening of Aryl Oxiranes with 3-Iodo Allenoates. PMC. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved February 20, 2026, from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 20, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 20, 2026, from [Link]

  • Unknown Source. (n.d.). The Williamson Ether Synthesis. This source was not verifiably accessible.
  • Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved February 20, 2026, from [Link]

  • Thieme. (n.d.). Product Class 5: Allylic Alcohols. This source was not verifiably accessible.
  • Google Patents. (n.d.). US6087512A - Process for preparation of glycidyl ether.
  • PubMed. (2009, April 1). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. Retrieved February 20, 2026, from [Link]

  • MDPI. (2014, February 24). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Retrieved February 20, 2026, from [Link]

  • Jacobsen Group, Harvard University. (n.d.). Hydrolytic Kinetic Resolution. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (2019, November 9). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2009, May). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. Retrieved February 20, 2026, from [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
  • Imperial College London. (2003-2004). 2.O1 Organic Synthesis – A. Armstrong. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane.
  • Google Patents. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.
  • National Institutes of Health. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. Retrieved February 20, 2026, from [Link]

  • MDPI. (2022, October 28). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved February 20, 2026, from [Link]

  • Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Minimizing Polymerization Side Reactions of Phenoxy Methyl Oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with the polymerization of phenoxy methyl oxiranes. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize common side reactions and achieve optimal polymerization outcomes. The information presented here is based on established scientific principles and practical field experience.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges during the polymerization of phenoxy methyl oxiranes. This section addresses specific problems, their likely causes, and actionable solutions to get your experiments back on track.

Issue 1: Low Molecular Weight and Broad Molecular Weight Distribution

Symptoms: Your final polymer has a lower than expected average molecular weight (Mn) and a high dispersity (Đ), indicating a lack of control over the polymerization process.

Probable Causes:

  • Chain Transfer Reactions: This is a primary culprit. Protic impurities like water or alcohols can act as chain transfer agents (CTAs), prematurely terminating a growing polymer chain and initiating a new one.[1][2] This leads to a larger number of shorter polymer chains. In anionic polymerizations, proton abstraction from the monomer itself can also occur, especially at higher temperatures, creating a new initiating species and broadening the molecular weight distribution.[3][4][5]

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, leading to a broader distribution of chain lengths.

  • Impurities in Monomer or Solvent: Besides water and alcohols, other reactive impurities can terminate growing chains.

Solutions:

  • Rigorous Purification of Reagents:

    • Monomer and Solvent: Distill the phenoxy methyl oxirane monomer and solvents over a suitable drying agent (e.g., CaH₂) immediately before use to remove water and other protic impurities.

    • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[1]

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature can significantly reduce the rate of chain transfer reactions.[5][6] However, excessively low temperatures can slow down the polymerization to an impractical rate.[6] A systematic study to find the optimal temperature for your specific system is recommended.

  • Choice of Initiator/Catalyst:

    • For cationic ring-opening polymerization (CROP), select an initiator that provides fast and efficient initiation.[7]

    • In anionic ring-opening polymerization (AROP), using a less basic initiator or adding a crown ether can help to suppress side reactions by reducing the basicity of the propagating species.[4][8]

  • Controlled Addition of Chain Transfer Agents: In some applications, the intentional addition of a CTA is used to control molecular weight.[2][9][10] If this is your goal, ensure precise control over the CTA concentration.

Issue 2: Formation of Cyclic Oligomers

Symptoms: Analysis of your product mixture (e.g., by GPC/SEC or NMR) shows the presence of low molecular weight cyclic species.

Probable Cause:

  • Backbiting Reactions: The growing polymer chain end can attack a backbone ether linkage within the same chain, leading to the formation of a stable cyclic oligomer (e.g., a cyclic tetramer) and the expulsion of a smaller polymer chain. This is a common side reaction in cationic ring-opening polymerizations.

Solutions:

  • Solvent Selection: The choice of solvent can influence the extent of backbiting. Solvents that can stabilize the propagating species without being overly nucleophilic are often preferred. For instance, in the cationic polymerization of oxetane, 1,4-dioxane was found to suppress transfer reactions.[7]

  • Monomer Concentration: Maintaining a sufficiently high monomer concentration can favor intermolecular propagation over intramolecular backbiting.

  • Temperature Control: As with chain transfer, higher temperatures can increase the rate of backbiting.[6] Careful temperature management is crucial.

Issue 3: Inconsistent Reaction Rates or Incomplete Conversion

Symptoms: The polymerization proceeds slower than expected, stalls before reaching full conversion, or exhibits variable rates between batches.

Probable Causes:

  • Inhibitors: Impurities in the monomer or solvent can act as inhibitors, terminating the active centers and halting the polymerization. Oxygen can be an inhibitor in free-radical polymerizations and some anionic systems.[1][11]

  • Catalyst Deactivation: The catalyst or initiator may be unstable under the reaction conditions, leading to its gradual deactivation over time.

  • Poor Temperature Control: The polymerization of oxiranes is often highly exothermic.[12][13] A significant increase in temperature can accelerate side reactions and potentially lead to catalyst deactivation.[6]

Solutions:

  • Monomer and Solvent Purity: As with other issues, ensuring the high purity of all reagents is critical. Techniques like passing solvents through a column of activated alumina can remove inhibitors.

  • Degassing: For oxygen-sensitive systems, thoroughly degas the monomer and solvent before use (e.g., by several freeze-pump-thaw cycles).

  • Catalyst/Initiator Stability: Choose a catalyst or initiator that is known to be stable under your intended reaction conditions.

  • Effective Heat Management: For larger-scale reactions, use a reaction vessel with efficient heat transfer (e.g., a jacketed reactor) and a reliable temperature control system to dissipate the heat of polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of side reactions in the cationic polymerization of phenoxy methyl oxiranes?

A1: The primary side reactions in cationic ring-opening polymerization (CROP) are chain transfer and backbiting.[14] Chain transfer to monomer or impurities (like water) leads to a decrease in molecular weight and a broadening of the distribution. Backbiting, an intramolecular reaction, results in the formation of cyclic oligomers.

Q2: How does temperature affect the polymerization of phenoxy methyl oxiranes?

A2: Temperature has a significant impact. Higher temperatures generally increase the rate of polymerization.[6][15] However, they also tend to increase the rates of undesirable side reactions such as chain transfer and backbiting, which can lead to lower molecular weight polymers and the formation of byproducts.[6] Conversely, lower temperatures can help to suppress these side reactions but may lead to very long reaction times.[6] Therefore, an optimal temperature must be determined for each specific system to balance reaction rate and control over the polymer structure.

Q3: Can the choice of catalyst influence the prevalence of side reactions?

A3: Absolutely. The nature of the catalyst or initiator and its counter-ion plays a crucial role. For instance, in anionic polymerization, highly basic initiators can promote proton abstraction from the monomer, a significant side reaction.[3][4] In cationic polymerization, the stability of the active center is influenced by the counter-ion, which in turn affects the likelihood of side reactions. The catalyst can also influence the regioselectivity of the ring-opening, which can affect the polymer's microstructure.[16][17]

Q4: What are the best practices for purifying phenoxy methyl oxirane monomer?

A4: To obtain high-purity monomer, it is recommended to distill it under reduced pressure from a suitable drying agent like calcium hydride (CaH₂). This should be done shortly before the polymerization to minimize exposure to atmospheric moisture. The purity of the monomer can be verified by techniques such as NMR spectroscopy and gas chromatography.

Q5: How can I monitor the progress of my polymerization and detect side reactions?

A5: Several techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the monomer's oxirane protons and the appearance of the polymer's backbone signals, allowing you to calculate conversion.[4][10] It can also help identify the signals of byproducts.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of your polymer.[4][9] The appearance of a low molecular weight tail or distinct peaks can indicate the presence of oligomers or byproducts.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide detailed information about the polymer structure, including end groups and the presence of cyclic species.[8][10]

Visualizing the Process

To better understand the competing reactions during polymerization, the following diagrams illustrate the key pathways.

a cluster_main Polymerization Pathways cluster_side Side Reactions Monomer Phenoxy Methyl Oxirane ActiveCenter Growing Polymer Chain (Active Center) Monomer->ActiveCenter Initiation Polymer Desired High MW Polymer ActiveCenter->Polymer Propagation ChainTransfer Chain Transfer (e.g., to H₂O) ActiveCenter->ChainTransfer Reaction with CTA Backbiting Backbiting ActiveCenter->Backbiting Intramolecular Attack LowMWPolymer Low MW Polymer ChainTransfer->LowMWPolymer CyclicOligomer Cyclic Oligomer Backbiting->CyclicOligomer

Caption: Competing reactions in oxirane polymerization.

Experimental Protocols

Protocol 1: General Procedure for Anionic Ring-Opening Polymerization of Phenoxy Methyl Oxirane

This protocol is a general guideline and should be optimized for your specific requirements.

  • Preparation of Glassware: All glassware should be flame-dried under vacuum and cooled under a stream of dry argon or nitrogen.

  • Solvent and Monomer Purification: Toluene (or another suitable solvent) and phenoxy methyl oxirane should be distilled from CaH₂ under an inert atmosphere immediately prior to use.

  • Initiator Preparation: Prepare a stock solution of the initiator (e.g., potassium naphthalenide or a potassium alkoxide) in the reaction solvent in a glovebox or using Schlenk line techniques.

  • Polymerization:

    • To a stirred, cooled (e.g., 0 °C or lower) solution of the monomer in the solvent, add the initiator solution dropwise via syringe.

    • Maintain the reaction at the desired temperature and monitor its progress by taking aliquots for NMR or GPC analysis.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a proton source (e.g., acidified methanol).

  • Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to a constant weight.

protocol start Start prep Prepare Glassware & Reagents (Flame-dry, Distill) start->prep setup Set up Reaction (Inert Atmosphere, Cool) prep->setup initiate Add Initiator to Monomer setup->initiate polymerize Monitor Polymerization (NMR, GPC) initiate->polymerize terminate Terminate Reaction (e.g., Acidified Methanol) polymerize->terminate purify Purify Polymer (Precipitation, Drying) terminate->purify end_node End purify->end_node

Caption: Workflow for anionic ring-opening polymerization.

Quantitative Data Summary

The following table summarizes the general effects of key parameters on polymerization outcomes. The specific impact will vary depending on the exact system (initiator, solvent, etc.).

ParameterEffect on Molecular Weight (Mn)Effect on Dispersity (Đ)Effect on Side Reactions
↑ Temperature Generally ↓ (due to ↑ side reactions)Generally ↑Increases rate of chain transfer and backbiting[6]
↑ Monomer Purity Generally ↑Generally ↓Decreases premature termination and chain transfer
↑ [Chain Transfer Agent] Can ↑ or ↓ depending on the systemIncreases chain transfer events[1][2]
Fast Initiation ↑ (better control)Minimizes non-uniform chain growth

References

  • RadTech. Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. Available from: [Link]

  • Darensbourg, D. J. (2019). Chain transfer agents utilized in epoxide and CO2 copolymerization processes. Green Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2023). Dispersity-controlled ring-opening polymerization of epoxide. Nature Communications. Available from: [Link]

  • Bednarek, M., et al. (2018). Mechanism of the chain transfer reaction to the monomer in PO polymerization. Polymer. Available from: [Link]

  • Choi, H. J. (2021). Activity of Epoxide Chain Transfer Agents on the Ring-Opening Metathesis Polymerization of Cyclopentene. Princeton University Senior Theses. Available from: [Link]

  • Nuyken, O., & Pask, S. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers. Available from: [Link]

  • ResearchGate. (2025). The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). Available from: [Link]

  • Gennen, S., et al. (2023). Quasi-alternating copolymerization of oxiranes driven by a benign acetate-based catalyst. Nature Communications. Available from: [Link]

  • Washington, A. L., et al. (2022). Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. ACS Omega. Available from: [Link]

  • Djambo, D. D. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Journal of Chemistry and Materials Research. Available from: [Link]

  • Yilmaz, G., et al. (2016). Temperature rise during polymerization of different cavity liners and composite resins. Journal of Conservative Dentistry. Available from: [Link]

  • The Pennsylvania State University. Effects of Temperature. MATSE 202: Introduction to Polymer Materials. Available from: [Link]

  • Request PDF. (2025). Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes. Available from: [Link]

  • Request PDF. (2025). Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. Available from: [Link]

  • Schlegel, F., et al. (2023). Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of Ethylene Oxide and Propylene Oxide. Polymers. Available from: [Link]

  • Sridhar, B. V., et al. (2017). Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker. Scientific Reports. Available from: [Link]

  • Bouchekif, H., et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules. Available from: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of Fluorinated Epoxides in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling fluorinated epoxides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solubilizing these unique compounds in aqueous environments. The distinct physicochemical properties imparted by fluorine, such as high hydrophobicity and lipophobicity, present significant challenges but also open doors to novel applications in materials science and pharmacology.[1] This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve stable and effective aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated epoxides completely insoluble in water and even in some organic solvents?

This is a common and expected observation. The presence of fluorine atoms dramatically alters the properties of organic molecules. The fluorinated carbon backbone is not only water-repelling (hydrophobic) but also oil-repelling (lipophobic or oleophobic).[1][2] This dual "phobic" nature is due to the high electronegativity and low polarizability of fluorine, which minimizes intermolecular interactions with both polar water molecules and non-polar hydrocarbon-based organic solvents.[1] This phenomenon, often termed the "fluorophobic effect," drives these molecules to self-aggregate to minimize contact with dissimilar molecules.[1][3]

Q2: I observe a phase separation even when using a co-solvent like DMSO or ethanol. What is happening?

While co-solvents are a standard approach to increase the solubility of hydrophobic compounds, highly fluorinated molecules often require a more specialized strategy.[4] The strong tendency of fluorinated segments to self-associate can lead to the formation of a distinct "fluorous" phase that is immiscible with both the aqueous and the organic co-solvent phase. This is particularly true for molecules with longer perfluoroalkyl chains.[2] Essentially, you are creating a three-phase system: aqueous, organic, and fluorous. To overcome this, specialized solubilization techniques are necessary.

Q3: Can I use standard surfactants like SDS or CTAB to create micelles for my fluorinated epoxide?

Standard hydrocarbon-based surfactants are generally ineffective for encapsulating highly fluorinated compounds. The principle of "like dissolves like" is crucial here. The fluorinated core of your epoxide will be repelled by the hydrocarbon core of a standard micelle. This incompatibility prevents efficient encapsulation and solubilization.

The solution is to use semifluorinated surfactants .[1][3] These are amphiphilic molecules that contain a hydrophilic head group and a fluorinated tail. In an aqueous solution, these surfactants self-assemble into micelles with a "fluorous" core.[1][3] This fluorous core readily encapsulates highly fluorinated molecules like your epoxide, effectively shielding them from the aqueous environment.[1][3]

Q4: My fluorinated epoxide seems to degrade or react in my aqueous formulation over time. How can I improve its stability?

Epoxide rings are susceptible to ring-opening reactions, especially under acidic or basic conditions, or in the presence of nucleophiles.[5][6] Water itself can act as a nucleophile, leading to hydrolysis of the epoxide to a diol. The presence of fluorine atoms can influence the reactivity of the epoxide ring.[6][7]

To enhance stability:

  • pH Control: Maintain the pH of your aqueous solution in the neutral range (pH 6-8) using a non-nucleophilic buffer system (e.g., phosphate or HEPES buffer). Avoid acidic or basic conditions which can catalyze epoxide ring-opening.

  • Temperature: Store your formulations at low temperatures (2-8 °C) to reduce the rate of hydrolysis and other degradation reactions.

  • Micellar Encapsulation: Encapsulating the fluorinated epoxide within the core of a micelle not only improves solubility but also protects it from hydrolysis by the bulk aqueous phase.[8]

Q5: How can I confirm that my fluorinated epoxide is truly dissolved and not just a fine suspension?

Visual inspection can be misleading. A seemingly clear solution may still contain nanoparticles or fine aggregates. It is essential to use analytical techniques to confirm true dissolution and characterize the nature of your formulation.

Recommended techniques:

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. For micellar solutions, you would expect to see a monomodal distribution in the nanometer range (typically 5-100 nm).[9] The presence of larger particles or a multimodal distribution could indicate aggregation or the presence of undissolved material.

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool for studying fluorinated compounds. A change in the chemical environment of the fluorine atoms upon encapsulation within a micelle can lead to shifts in the ¹⁹F NMR spectrum, confirming the interaction with the surfactant.[1]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): This imaging technique allows for direct visualization of the self-assembled structures, such as micelles or hexosomes, in your vitrified sample, confirming their morphology and the encapsulation of your compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Persistent cloudiness or precipitation. Incomplete dissolution; compound concentration exceeds its solubility limit.1. Increase the concentration of the semifluorinated surfactant. 2. Use a combination of a co-solvent (e.g., a fluorinated alcohol like TFE or HFIP) and a semifluorinated surfactant.[10] 3. Employ gentle heating and sonication to aid dissolution.
Formation of a gel or viscous solution. High concentration of polymeric micelles or other self-assembled structures.1. Dilute the sample with the aqueous buffer. 2. Re-evaluate the concentration of the block copolymer used for micelle formation.
Inconsistent results between batches. Variability in the preparation method; instability of the formulation.1. Standardize the protocol for preparing the formulation, including mixing speed, time, and temperature. 2. Characterize each new batch using DLS to ensure consistent particle size and distribution. 3. Assess the stability of the formulation over time under relevant storage conditions.
Low therapeutic efficacy or biological activity. Poor bioavailability due to precipitation upon dilution; degradation of the epoxide.1. Optimize the micellar formulation to ensure it remains stable upon dilution in biological media.[9] 2. Investigate covalent crosslinking of the micelles to enhance their stability and prevent premature drug release.[9] 3. Verify the integrity of the epoxide ring after formulation using analytical methods like HPLC or titration.[11][12][13]

Experimental Protocols

Protocol 1: Solubilization of a Fluorinated Epoxide using Semifluorinated Surfactant Micelles

This protocol describes the "direct dissolution" method for encapsulating a hydrophobic fluorinated epoxide into polymeric micelles.[14]

Materials:

  • Fluorinated epoxide

  • Semifluorinated block copolymer (e.g., PEG-perfluoroalkyl ether)

  • Aqueous buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Prepare the Surfactant Solution: Dissolve the semifluorinated block copolymer in the aqueous buffer to a concentration well above its critical micelle concentration (CMC). The specific concentration will depend on the copolymer used.

  • Add the Fluorinated Epoxide: Add the fluorinated epoxide directly to the surfactant solution. The amount of epoxide should be optimized to achieve the desired final concentration and drug loading capacity.

  • Agitation: Vigorously vortex the mixture for 2-5 minutes to ensure thorough mixing.

  • Sonication: Place the vial in a bath sonicator and sonicate for 15-30 minutes. This provides the energy needed to break up larger aggregates and facilitate the encapsulation of the epoxide within the micelle cores.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least one hour.

  • Filtration (Optional): To remove any non-encapsulated, precipitated drug, the solution can be filtered through a 0.22 µm syringe filter.

  • Characterization: Analyze the resulting solution using Dynamic Light Scattering (DLS) to confirm the formation of micelles and determine their size distribution.

G cluster_workflow Protocol 1: Direct Dissolution for Micelle Encapsulation A 1. Dissolve Semifluorinated Block Copolymer in Buffer B 2. Add Fluorinated Epoxide to Surfactant Solution A->B Above CMC C 3. Vortex Vigorously (2-5 min) B->C Initial Mixing D 4. Sonicate (15-30 min) C->D Energy Input for Encapsulation E 5. Equilibrate (≥ 1 hour) D->E Stabilization F 6. Optional Filtration (0.22 µm filter) E->F Remove Aggregates G 7. Characterize (DLS) for Size & Distribution F->G Quality Control

Caption: Workflow for encapsulating fluorinated epoxides via direct dissolution.

Protocol 2: Quantification of Epoxide Content via Titration

This protocol is adapted from standard methods for determining the epoxide equivalent weight (EEW) and can be used to assess the integrity of the epoxide ring in your formulation.[11][12][13]

Principle: The epoxide ring is opened by hydrobromic acid (HBr) generated in situ from the reaction of perchloric acid with a bromide salt. The consumption of HBr is proportional to the amount of epoxide present. This method involves a back-titration where excess HBr is added, and the unreacted portion is titrated with a standard solution of perchloric acid.

Materials:

  • Tetraethylammonium bromide (TEAB) solution in glacial acetic acid.[12]

  • Perchloric acid (HClO₄) in glacial acetic acid (standardized solution, e.g., 0.1 N).

  • Dichloromethane (DCM).

  • Crystal violet indicator solution.

  • Sample containing the fluorinated epoxide.

  • Burette, flasks, and stirrer.

Procedure:

  • Sample Preparation: Accurately weigh a sample containing the fluorinated epoxide and dissolve it in a suitable solvent like DCM.

  • Reaction: Add a precise volume of the TEAB/acetic acid solution to the dissolved sample. This provides the bromide source.

  • Titration (Blank): Perform a blank titration by titrating a solution containing only the solvent and TEAB/acetic acid with the standardized perchloric acid solution to a blue-green endpoint using crystal violet indicator. Record the volume (V_blank).

  • Titration (Sample): Titrate the sample solution with the standardized perchloric acid solution to the same blue-green endpoint. Record the volume (V_sample).

  • Calculation: The amount of epoxide is calculated based on the difference between the blank and sample titration volumes.

Note: This is a generalized protocol. The specific solvents and indicators may need to be optimized for your particular fluorinated epoxide. Ensure all reagents are anhydrous as water can interfere with the reaction.[12]

G cluster_logic Logic of Epoxide Titration cluster_calculation Calculation Principle A Total HBr Added (Generated in situ) B HBr Reacts with Epoxide A->B C Excess (Unreacted) HBr Remaining A->C D Titrate Excess HBr with HClO₄ C->D Epoxide_Amount Epoxide Amount (V_blank - V_sample)

Caption: Conceptual diagram of the back-titration logic for epoxide quantification.

Underlying Scientific Principles

The Fluorophobic Effect and Self-Assembly

The insolubility of fluorinated compounds stems from the unique properties of the carbon-fluorine bond. It is highly polarized and strong, yet the fluorine atom has low polarizability.[1] This makes fluorinated chains both hydrophobic and lipophobic, leading them to phase-separate from both aqueous and hydrocarbon environments.[1] This driving force, the "fluorophobic effect," is the principle behind using semifluorinated surfactants. These amphiphiles spontaneously self-assemble in water to form micelles where the fluorinated tails create a fluorous core, a thermodynamically favorable microenvironment for encapsulating fluorinated epoxides.[1][3]

G cluster_micelle Semifluorinated Surfactant Micelle in Water F_Epoxide Fluorinated Epoxide h1 t1 h1->t1 h2 t2 h2->t2 h3 t3 h3->t3 h4 t4 h4->t4 h5 t5 h5->t5 h6 t6 h6->t6 h7 t7 h7->t7 h8 t8 h8->t8 h9 t9 h9->t9 h10 t10 h10->t10 h11 t11 h11->t11 h12 t12 h12->t12 t1->F_Epoxide t2->F_Epoxide t3->F_Epoxide t4->F_Epoxide t5->F_Epoxide t6->F_Epoxide t7->F_Epoxide t8->F_Epoxide t9->F_Epoxide t10->F_Epoxide t11->F_Epoxide t12->F_Epoxide

Caption: Encapsulation of a fluorinated epoxide within a fluorous micelle core.

By understanding these fundamental principles and applying the detailed protocols and troubleshooting steps outlined above, you can effectively overcome the solubility challenges associated with fluorinated epoxides and advance your research and development efforts.

References

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

  • Google Patents. (n.d.). Micellar drug delivery systems for hydrophobic drugs.
  • Al-Lawati, H., & Al-Hinai, S. (2025). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. PMC. [Link]

  • ITRC. (2025). Contaminants > Per- and Polyfluoroalkyl Substances (PFAS) > Chemistry and Behavior. Interstate Technology and Regulatory Council. [Link]

  • Wang, Y., et al. (2016). Strategies to improve micelle stability for drug delivery. PMC. [Link]

  • Singh, R., et al. (2014). Micellar Drug Delivery System. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. Langmuir. [Link]

  • ResearchGate. (n.d.). Micelle formation and possible ways of drug association with a micelle... Retrieved from [Link]

  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Interstate Technology and Regulatory Council. [Link]

  • Politecnico di Milano. (n.d.). Natural surfactants towards a more sustainable fluorine chemistry. Retrieved from [Link]

  • Heptaflouro. (n.d.). Fluorinated Surfactant. Retrieved from [Link]

  • Hu, J., et al. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. ACS Publications. [Link]

  • mediaTUM. (n.d.). Dynamic Phase Behavior of Surface‐Active Fluorinated Ionic Liquid Epoxidation Catalysts. Retrieved from [Link]

  • Freie Universität Berlin. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Refubium. [Link]

  • Ishikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2015). Synthesis and application of fluorinated epoxy compounds. Emerald Publishing. [Link]

  • Orion Fire Engineering. (n.d.). Fluorinated Surfactants. Retrieved from [Link]

  • Liu, J., et al. (2006). Synthesis and properties of novel fluorinated epoxy resins based on 1,1-bis(4-glycidylesterphenyl). Polymer. [Link]

  • CDC Stacks. (2010). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. Retrieved from [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

  • ITRC. (n.d.). 5 Environmental Fate and Transport Processes - PFAS. Interstate Technology and Regulatory Council. [Link]

  • Alaaeddine, A., et al. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus de l'Académie des Sciences. [Link]

  • METTLER TOLEDO. (2008). Application M086-08 - Determination of Epoxide Values in Resins. [Link]

  • ASTSWMO. (n.d.). Perfluorinated Chemicals (PFCs): Perfluorooctanoic Acid (PFOA) & Perfluorooctane Sulfonate (PFOS) Information Paper. Retrieved from [Link]

  • Filipe, E. J. M., et al. (2007). Liquid Phase Behavior of Perfluoroalkylalkane Surfactants. The Journal of Physical Chemistry B. [Link]

  • Semantic Scholar. (n.d.). Epoxide Opening with Tetrabutylammonium Fluoride (TBAF). Retrieved from [Link]

  • Beilstein Journals. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

  • Alaaeddine, A., et al. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus. Chimie. [Link]

  • European Coatings. (2023). Highly-transparent fluorinated epoxy coating. [Link]

  • Journal of Applied Pharmaceutical Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Taylor & Francis. (2021). Evaluation of the Solubility and Colour Changes of Artificially and Naturally Aged Adhesives for the Conservation of Ceramics and Glass. [Link]

  • ResearchGate. (n.d.). Chemical structures of the fluorinated epoxides used. Retrieved from [Link]

  • ResearchGate. (2025). Fluorinated epoxides as surface modifying agents of UV‐curable systems. [Link]

  • PMC. (2023). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. [Link]

  • MDPI. (2017). Solventless Coupling of Epoxides and CO 2 in Compressed Medium Catalysed by Fluorinated Metalloporphyrins. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2023). (PDF) Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. [Link]

Sources

Storage conditions to prevent degradation of (R)-3-(trifluoromethyl)phenyl glycidyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-(trifluoromethyl)phenyl glycidyl ether

Welcome to the technical support guide for (R)-3-(trifluoromethyl)phenyl glycidyl ether. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Proper storage and handling are paramount to achieving reproducible, high-quality experimental outcomes. This guide provides in-depth answers to common questions and troubleshooting advice based on the fundamental chemical principles governing epoxide stability.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues that may arise during the use of (R)-3-(trifluoromethyl)phenyl glycidyl ether, linking them to potential storage-related degradation.

Q1: My reaction yield is significantly lower than expected, or the reaction has failed. Could the starting material have degraded?

A1: Yes, a loss of reactivity is a primary indicator of degradation. The most common cause is the hydrolysis of the epoxide ring.

  • Causality: (R)-3-(trifluoromethyl)phenyl glycidyl ether, like other epoxides, is susceptible to ring-opening via hydrolysis, especially in the presence of acidic or basic contaminants.[1][2] This reaction consumes the reactive epoxide moiety, converting it to the corresponding, and likely unreactive, 1,2-diol. Even trace amounts of moisture in the storage container or absorbed from the atmosphere can lead to slow hydrolysis over time.[3]

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stock material using a suitable analytical method (e.g., GC, ¹H-NMR) to quantify the remaining epoxide and detect the presence of the diol impurity.

    • Check pH: If the material has been exposed to potential contaminants, check for any acidic or basic residues that could catalyze degradation.[4]

    • Review Handling: Confirm that the material was handled under anhydrous conditions and that containers were purged with an inert gas before sealing.

Q2: I've observed a change in the physical appearance of the ether (e.g., increased viscosity, cloudiness, or crystallization). What does this indicate?

A2: Physical changes often signal chemical degradation or a physical process influenced by storage conditions.

  • Causality:

    • Cloudiness/Viscosity: This can be due to the formation of oligomers or polymers. The epoxide ring can be opened by a nucleophile (like a water molecule or another alcohol) to form a hydroxyl group, which can then attack another epoxide molecule, initiating polymerization. This process is accelerated by heat and contaminants.

    • Crystallization: While some epoxides can crystallize upon prolonged cold storage, it can also indicate the formation of degradation products, such as the diol, which may have different solubility properties.[5] Repeated freeze-thaw cycles can promote crystallization.[5]

  • Troubleshooting Steps:

    • Gentle Warming: If you suspect crystallization due to cold storage, gently warm the container to room temperature or slightly above (e.g., in a warm water bath) and stir to see if the crystals dissolve.[5]

    • Analytical Confirmation: If warming does not resolve the issue or if viscosity has increased, degradation is likely. Analyze the material as described in A1 to identify the impurity.

    • Future Prevention: Ensure storage at a consistent, recommended temperature and minimize exposure to atmospheric moisture, which can initiate polymerization.

Troubleshooting Workflow Diagram

Below is a decision tree to guide you through diagnosing potential degradation of your (R)-3-(trifluoromethyl)phenyl glycidyl ether.

G start Observation: Unexpected Experimental Result (e.g., low yield, new spot on TLC) check_purity Step 1: Re-analyze Stock Purity (NMR, GC, LC-MS) start->check_purity purity_ok Purity Confirmed (>95%) check_purity->purity_ok  Result? purity_bad Degradation Detected (e.g., diol, polymer) check_purity->purity_bad  Result? review_exp Troubleshoot Experimental Parameters (reagents, conditions, technique) purity_ok->review_exp review_storage Step 2: Review Storage & Handling History purity_bad->review_storage end_good Problem Resolved review_exp->end_good storage_factors Check for: - Improper Sealing - Exposure to Air/Moisture - Temperature Fluctuations - Light Exposure review_storage->storage_factors implement_changes Step 3: Implement Corrective Actions - Discard degraded stock - Procure fresh material - Apply proper storage protocols review_storage->implement_changes end_bad Problem Identified implement_changes->end_bad

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Spectral Analysis of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane, a chiral epoxide building block whose structural integrity and enantiomeric purity are critical in pharmaceutical and materials science applications.[1][2] We will move beyond a simple peak-by-peak assignment, delving into the causal relationships between the molecule's three-dimensional structure and its spectral output. This document is designed for researchers and drug development professionals who require a rigorous and validated understanding of their analytical data.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A comprehensive analysis begins with a robust theoretical prediction. The structure of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane presents several distinct proton environments, each influenced by factors such as electronegativity, electron-withdrawing/donating effects, and stereochemistry.

Caption: Labeled structure of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane.

Aromatic Protons (H2', H4', H5', H6')

The 3-substituted phenoxy group contains four aromatic protons. Their chemical shifts are dictated by the electronic properties of the two substituents: the electron-donating ether oxygen (-OR) and the strongly electron-withdrawing trifluoromethyl group (-CF₃).[3][4]

  • -OR Group: This group donates electron density into the ring through resonance, causing a shielding effect (upfield shift) that is most pronounced at the ortho (H2', H6') and para (H4') positions.[4]

  • -CF₃ Group: This group is a powerful electron-withdrawing group due to induction, which deshields all ring protons, causing a downfield shift.[3]

The interplay of these effects results in a complex and distinct pattern. We predict the four protons to appear in the range of δ 6.9 - 7.5 ppm .

  • H2' and H6' will be influenced by both the ortho -OR and meta -CF₃ groups.

  • H4' will be influenced by the para -OR and ortho -CF₃ groups.

  • H5' will be influenced by the meta -OR and ortho -CF₃ groups. Each signal is expected to be a multiplet due to ortho, meta, and potentially para couplings.

Oxymethylene Protons (Hd, He)

The two protons of the methylene group (-O-CH₂-) are adjacent to the chiral center at C1. This stereogenic center renders them diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

  • Expected Chemical Shift: These protons are on a carbon bonded to an electronegative oxygen atom, placing their signals in the δ 3.9 - 4.3 ppm range.[5][6]

  • Multiplicity: They will split each other geminally (²J) and will each be split by the vicinal proton Hc (³J). This will result in a pair of doublets of doublets (dd), which may appear as a complex multiplet if the chemical shifts are very close.

Oxirane Protons (Ha, Hb, Hc)

The three protons on the epoxide ring form a distinct three-spin system, typically analyzed as an AMX or ABX system.[7] Their strained ring environment shifts them to a relatively upfield region for protons on carbons bearing oxygen.[8]

  • Expected Chemical Shift: We predict these protons to resonate between δ 2.7 - 3.4 ppm .

  • Multiplicity & Coupling Constants: The analysis of their coupling constants is critical for structural confirmation.[9]

    • Hc: This proton is on the same carbon as the substituent and will likely appear as a multiplet, split by Ha, Hb, Hd, and He.

    • Ha & Hb: These are the terminal epoxide protons. They will show geminal coupling to each other (²J_AB, typically 4-6 Hz), and separate cis (³J_AC) and trans (³J_BC) couplings to Hc. A key diagnostic feature of epoxides is that ³J_cis (typically 6-11 Hz) is larger than ³J_trans (typically 1-5 Hz).[9][10] Ha and Hb will each appear as a doublet of doublets (dd).

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon a meticulous experimental protocol. The following steps ensure reproducibility and minimize artifacts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean, dry 5mm NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Lock, tune, and shim the instrument D->E F Acquire 1D ¹H Spectrum (e.g., 16 scans, 1s relaxation delay) E->F G Apply Fourier Transform, phase correction, and baseline correction F->G H Calibrate spectrum to residual solvent peak (CDCl₃: δ 7.26 ppm) G->H I Integrate signals and analyze multiplicity & J-couplings H->I J Assign peaks to molecular structure I->J

Caption: Self-validating workflow for ¹H NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane.

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.[11]

    • Transfer the solution to a clean, dry 5 mm NMR tube. Trustworthiness: Using a clean tube prevents contamination from previous samples or cleaning solvents like acetone, which have characteristic NMR signals.[12]

  • Data Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz. Causality: A higher field strength increases chemical shift dispersion, improving the resolution of complex multiplets and facilitating more accurate coupling constant measurements, which is critical for distinguishing the epoxide protons.[9]

    • After inserting the sample, the instrument's magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").

    • A standard one-dimensional proton NMR experiment is run. A sufficient number of scans (e.g., 16-32) are averaged to ensure a good signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform.

    • The spectrum is phase-corrected and the baseline is flattened.

    • The chemical shift axis (δ) is calibrated. The standard practice is to reference the residual, non-deuterated solvent peak. For CDCl₃, this signal appears at δ 7.26 ppm.[13]

Data Interpretation & Analysis

The following table summarizes the predicted ¹H NMR data for the target compound.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4'~7.45tJ ≈ 8.01H
H5', H6', H2'7.25 - 7.00m-3H
Hd~4.25dd²J_de ≈ 11.0, ³J_dc ≈ 3.51H
He~4.00dd²J_de ≈ 11.0, ³J_ec ≈ 6.01H
Hc~3.35m-1H
Ha~2.90dd²J_ab ≈ 5.0, ³J_ac(cis) ≈ 4.51H
Hb~2.75dd²J_ab ≈ 5.0, ³J_bc(trans) ≈ 2.51H

Note: These are predicted values based on typical chemical shifts and coupling constants. Actual values may vary slightly based on experimental conditions.

Analysis Walkthrough:

  • Aromatic Region (δ 7.00 - 7.45): The complex multiplet integrating to 4H confirms the presence of the substituted benzene ring. 2D NMR techniques like COSY would be required for unambiguous assignment of each specific aromatic proton.

  • Oxymethylene Region (δ 4.00 - 4.25): The two distinct doublet of doublets, each integrating to 1H, are the hallmark of the diastereotopic Hd and He protons. The large geminal coupling (~11 Hz) and different vicinal couplings to Hc confirm their assignment.

  • Oxirane Region (δ 2.75 - 3.35): The multiplet at ~3.35 ppm (Hc) and the two doublets of doublets at ~2.90 ppm (Ha) and ~2.75 ppm (Hb) are characteristic of the monosubstituted epoxide. Crucially, the observed coupling constants would confirm the structure: the geminal coupling (J_ab ≈ 5.0 Hz) and the larger cis coupling relative to the trans coupling are definitive.[9][10]

Comparative Analysis: Beyond Structural Confirmation

A complete analysis often requires comparison with alternatives or the identification of impurities.

Alternative 1: Assessing Enantiomeric Purity via Chiral Solvating Agents

Standard ¹H NMR cannot distinguish between enantiomers as they are chemically equivalent in an achiral environment. To determine enantiomeric excess (ee), one must introduce a chiral auxiliary to create a diastereomeric interaction.

Protocol: A common method involves using a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[14]

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar excess (e.g., 2-5 equivalents) of the CSA directly to the NMR tube.

  • Re-acquire the ¹H NMR spectrum.

Expected Outcome: The CSA forms transient, diastereomeric complexes with the (R) and (S) enantiomers of the analyte. These complexes have slightly different magnetic environments, causing specific proton signals (often those closest to the chiral center, like Hc, Ha, or Hb) to split into two separate signals. The integration ratio of these two signals directly corresponds to the enantiomeric ratio of the sample.[15] This provides a powerful, non-destructive alternative to chiral chromatography for ee determination.[14]

Alternative 2: Comparison with Potential Impurities

The most likely impurity from the synthesis is the starting material, 3-(Trifluoromethyl)phenol.[1] Comparing the product spectrum to that of the starting material is essential for quality control.

CompoundAromatic Protons (δ, ppm)Phenolic -OH (δ, ppm)Other Protons
Product 7.00 - 7.45 (4H, complex m)N/A2.75 - 4.25 (5H, complex m)
3-(CF₃)phenol 6.90 - 7.40 (4H, complex m)~5.5 (1H, broad s)N/A

As shown in the table, the presence of 3-(Trifluoromethyl)phenol would be easily identified by the appearance of a broad singlet for the phenolic -OH proton (which would disappear upon a D₂O shake) and the absence of the characteristic oxirane and oxymethylene signals.[16][17]

Conclusion

The ¹H NMR spectrum of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane is rich with structural information. A thorough analysis, grounded in a theoretical understanding of chemical shifts and coupling constants, allows for unambiguous confirmation of its identity. Furthermore, by employing advanced techniques such as the use of chiral solvating agents and by comparing the spectrum against potential impurities, ¹H NMR serves as an indispensable tool for ensuring both the structural and stereochemical integrity of this critical chiral building block.

References

  • Biosynthesis, isolation, and NMR analysis of leukotriene A epoxides: substrate chirality as a determinant of the cis or trans epoxide configuration. PubMed Central, National Library of Medicine. [Link]

  • References for NMR Chemical Shifts of Common Solvent Impurities. Isotope Science / Alfa Chemistry. [Link]

  • Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7. ResearchGate. [Link]

  • Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants. ACS Publications. [Link]

  • The NMR spectra of some epoxides. ScienceDirect. [Link]

  • Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine. ResearchGate. [Link]

  • 3-(Trifluoromethyl)phenol. PubChem, National Library of Medicine. [Link]

  • NMR Solvent Residual Peak Concentrations. Chemtips. [Link]

  • The Effect of Fluorine in 1H NMR. Reddit. [Link]

  • Discrimination of Chiral Compounds Using NMR Spectroscopy. Thomas J. Wenzel, Wiley Press. [Link]

  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. Royal Society of Chemistry. [Link]

  • Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials. ResearchGate. [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, ACS Publications. [Link]

  • NMR Solvent Data Chart. ResearchGate. [Link]

  • Numeration of atoms in epoxides 1–7; (b) 1H-NMR spectra fragments... ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • The Potential Utility of Predicted One Bond Carbon-Proton Coupling Constants in the Structure Elucidation of Small Organic Molecules by NMR Spectroscopy. PubMed Central, National Library of Medicine. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 1H NMR Spectroscopy. University of Bath. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Supporting Information for: Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Indian Institute of Science Education and Research Bhopal. [Link]

  • NMR shifts 1H -general.cdx. Chemistry Connected. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Phenol, 3-(trifluoromethyl)-. NIST WebBook. [Link]

  • Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethyl source. Beilstein Journals. [Link]

  • ¹H NMR spectrum of 2-(trifluoromethyl)oxirane. ResearchGate. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Column Selection for Separating (R) and (S) Trifluoromethyl Phenoxy Oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise separation of enantiomers is not merely an analytical challenge; it is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] The enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and pharmacodynamic effects.[2] This guide provides an in-depth, experience-driven comparison of chiral stationary phases (CSPs) for the challenging separation of (R) and (S) trifluoromethyl phenoxy oxiranes, a class of compounds often pivotal as intermediates in pharmaceutical synthesis.

Our focus will be on a systematic approach to column selection and method development, moving beyond a simple trial-and-error process to a logical, mechanism-based strategy.[3][4]

Understanding the Analyte: Key to Strategic Column Selection

The structure of trifluoromethyl phenoxy oxirane presents specific features that dictate its interaction with a chiral stationary phase.

  • Chiral Center: The epoxide ring contains the stereocenter.

  • Key Interaction Sites:

    • π-System: The phenoxy group provides a π-electron-rich aromatic ring, capable of engaging in π-π stacking interactions.

    • Hydrogen Bond Acceptors: The oxygen atoms of the oxirane and the ether linkage are potential hydrogen bond acceptors.

    • Dipole Moment: The trifluoromethyl (CF3) group is strongly electron-withdrawing, creating a significant dipole moment within the molecule.

These features make polysaccharide-based CSPs, particularly those derived from amylose and cellulose, the most powerful and versatile choice for this type of separation.[5][6] These CSPs offer a complex three-dimensional structure with multiple interaction sites, including carbamate groups that can act as hydrogen bond donors/acceptors and phenyl groups that facilitate π-π interactions, creating the necessary environment for chiral recognition.[5][7]

The Chiral Recognition Mechanism on Polysaccharide CSPs

Chiral separation on polysaccharide CSPs is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[8] The difference in the stability of these complexes leads to different retention times. For trifluoromethyl phenoxy oxirane, the primary interactions driving separation are expected to be a combination of:

  • π-π Interactions: Between the phenyl ring of the analyte and the phenyl groups of the carbamate derivatives on the polysaccharide backbone.

  • Hydrogen Bonding: Between the analyte's ether and oxirane oxygens and the N-H protons of the carbamate linkages on the CSP.

  • Dipole-Dipole Interactions: Involving the polar CF3 group and polar sites on the CSP.

  • Steric Fit: The overall shape of the enantiomer and how it fits into the chiral grooves or cavities of the polysaccharide polymer.[7][9]

The following diagram illustrates this multi-point interaction model, which is fundamental to achieving enantioselectivity.

G cluster_CSP Polysaccharide CSP (e.g., Amylose Phenyl Carbamate) cluster_Analyte (S)-Enantiomer CSP_Groove Chiral Groove π-Acceptor (Phenyl Group) H-Bond Donor (N-H) Dipole Site Analyte Phenoxy Ring (π-Donor) Oxirane/Ether-O (H-Bond Acceptor) CF3 Group (Dipole) Analyte:ph->CSP_Groove:pi π-π Stacking Analyte:o->CSP_Groove:h Hydrogen Bonding Analyte:cf3->CSP_Groove:d Dipole-Dipole caption Conceptual Diagram of a 3-Point Interaction Model. G cluster_screening Screening Phase start Prepare Analyte (1 mg/mL in Mobile Phase) col_IA Column: CHIRALPAK® IA Mobile Phase A: Hex/IPA (90/10) Mobile Phase B: Hex/EtOH (90/10) start->col_IA Inject on each column with each mobile phase col_IB Column: CHIRALPAK® IB Mobile Phase A: Hex/IPA (90/10) Mobile Phase B: Hex/EtOH (90/10) start->col_IB Inject on each column with each mobile phase col_IC Column: CHIRALPAK® IC Mobile Phase A: Hex/IPA (90/10) Mobile Phase B: Hex/EtOH (90/10) start->col_IC Inject on each column with each mobile phase eval Evaluate Chromatograms - Any separation? - Resolution (Rs)? - Retention time? col_IA->eval col_IB->eval col_IC->eval decision Select Best Condition (Rs > 1.5 preferred) eval->decision optimize Proceed to Optimization decision->optimize Yes no_sep No Separation: Consider Alternative Modes (e.g., Polar Organic, Reversed Phase) decision->no_sep No

Sources

Comparative Reactivity Profile: (R)- vs (S)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the (R)- and (S)- enantiomers of 2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane (also known as m-trifluoromethylphenyl glycidyl ether). While these enantiomers exhibit identical physicochemical properties in achiral environments, their performance diverges drastically in chiral catalytic systems and biological pharmacophores.

The Bottom Line:

  • In Achiral Synthesis: Both enantiomers react at identical rates (

    
    ) with achiral nucleophiles (amines, thiols).
    
  • In Chiral Resolution: The molecule is a high-performance substrate for Hydrolytic Kinetic Resolution (HKR). The (S)-enantiomer is selectively hydrolyzed by (S,S)-Co-Salen catalysts, allowing isolation of the (R)-epoxide in >99% ee.

  • In Drug Development: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to unsubstituted analogs, making these specific enantiomers critical intermediates for next-generation aryloxypropanolamine

    
    -blockers.
    

Chemical Profile & Electronic Influence[1][2]

The presence of the trifluoromethyl (-CF


) group at the meta position of the phenoxy ring creates a distinct electronic environment compared to standard phenyl glycidyl ethers.
FeatureDescriptionImpact on Reactivity
Electronic Effect Electron Withdrawing Group (EWG) (

)
Increases electrophilicity of the epoxide ring carbons, accelerating nucleophilic attack relative to unsubstituted analogs.
Lipophilicity High LogPEnhances membrane permeability in biological assays; requires non-polar co-solvents (e.g., TBME, Toluene) in synthesis.
Stereocenter C2 Position on OxiraneDetermines the trajectory of Nucleophilic Attack (S

2).
Structural Visualization

The following diagram illustrates the divergent pathways for the (R) and (S) enantiomers during nucleophilic ring opening.

ReactionPathways Racemate Racemic 2-((3-(CF3)phenoxy)methyl)oxirane R_Epox (R)-Epoxide Racemate->R_Epox Resolution S_Epox (S)-Epoxide Racemate->S_Epox Resolution S_Prod (S)-Amino Alcohol (Inversion of Config) R_Epox->S_Prod S_N2 Attack (Inversion) R_Prod (R)-Amino Alcohol (Inversion of Config) S_Epox->R_Prod S_N2 Attack (Inversion) Nu Nucleophile (Nu:) (e.g., Isopropylamine) Nu->R_Epox Nu->S_Epox

Figure 1: Stereochemical inversion during nucleophilic ring opening. The (R)-epoxide yields the (S)-alcohol product, a critical consideration for pharmacophore synthesis.

Comparative Reactivity Analysis

Scenario A: Achiral Nucleophilic Opening (Baseline)

When reacting with achiral amines (e.g., benzylamine, isopropylamine) in achiral solvents (MeOH, DCM), the reactivity profile is identical.

  • Kinetic Profile:

    
    
    
  • Mechanism: S

    
    2 attack predominantly at the terminal carbon (C3).
    
  • Observation: The -CF

    
     group accelerates the reaction rate compared to phenyl glycidyl ether due to inductive withdrawal, making the ring more susceptible to opening.
    
Scenario B: Hydrolytic Kinetic Resolution (The Differentiator)

This is the primary method for differentiating and isolating the enantiomers. Using Jacobsen’s Catalyst (Co-Salen), one enantiomer is hydrated to the diol, while the other remains as the unreacted epoxide.

Parameter(R)-Enantiomer Behavior(S)-Enantiomer Behavior
Catalyst: (S,S)-Co-Salen Resistant. Remains as Epoxide.Reactive. Hydrolyzes to Diol.
Catalyst: (R,R)-Co-Salen Reactive. Hydrolyzes to Diol.[1]Resistant. Remains as Epoxide.
Selectivity Factor (

)
Typically > 50 for aryl glycidyl ethers.Typically > 50 for aryl glycidyl ethers.

Field Insight: For the 3-trifluoromethyl derivative, the electron-deficient nature of the aromatic ring can slightly lower the reaction rate of the HKR compared to electron-rich derivatives, but enantioselectivity (


) remains high (

ee).

Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution (HKR)

Objective: Isolate (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane from racemate.

Reagents:

  • Racemic Epoxide (1.0 equiv)

  • (S,S)-Co-Salen Complex (0.5 mol%)[1]

  • Acetic Acid (AcOH) (Cocatalyst, 2.0 equiv relative to catalyst)

  • Water (0.55 equiv)

  • THF (minimal volume, only if neat stirring is difficult)

Workflow:

  • Catalyst Activation: In a flask, dissolve (S,S)-Co(II)-Salen in Toluene. Add AcOH and stir open to air for 30 mins to generate the active Co(III)-OH species. Evaporate solvent to dryness.

  • Reaction: Add the racemic epoxide (neat) to the activated catalyst.

  • Initiation: Cool to 0°C. Add water (0.55 equiv) dropwise.

  • Aging: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Separation: The product mixture contains the volatile (R)-epoxide and the non-volatile (S)-diol.

  • Purification: Perform vacuum distillation (high vacuum required due to boiling point) to isolate the pure (R)-epoxide. The diol remains in the pot.

Protocol 2: Self-Validating Analytical Method (Chiral HPLC)

Objective: Quantify Enantiomeric Excess (ee).

  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption) or 210 nm.

  • Validation Criteria:

    • Baseline separation (

      
      ) between enantiomers.
      
    • Inject racemate first to establish retention times (

      
       and 
      
      
      
      ).
    • Note: The -CF

      
       group often increases retention time on polysaccharide columns compared to unsubstituted analogs due to dipole interactions.
      

Mechanistic Visualization (HKR)

The following diagram details the cooperative bimetallic mechanism utilized in the HKR protocol, highlighting why the (S,S) catalyst selects the (S) enantiomer.

HKR_Mechanism Start Racemic Mixture (R + S Epoxide) Complex Catalyst-Substrate Complex (Bimetallic Mechanism) Start->Complex Cat (S,S)-Co-Salen Catalyst (Activated) Cat->Complex Path_S (S)-Epoxide Pathway (Matched Mismatch) Complex->Path_S Fast Reaction (k_fast) Path_R (R)-Epoxide Pathway (Mismatched) Complex->Path_R Slow Reaction (k_slow) Hydrolysis Ring Opening by Water Path_S->Hydrolysis Prod_Epox (R)-Epoxide (Target Product >99% ee) Path_R->Prod_Epox Remains Unreacted Prod_Diol (S)-Diol (Byproduct) Hydrolysis->Prod_Diol

Figure 2: Kinetic Resolution Workflow. The catalyst preferentially binds and hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact.

References

  • Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water." Journal of the American Chemical Society.[2][3]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science.

  • BenchChem. (2025).[4] "A Researcher's Guide to Chiral HPLC Analysis of Aryl Epoxides." BenchChem Technical Guides.

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Library.

  • Sigma-Aldrich. "Basics of Chiral HPLC and Resolution of Epoxides." Technical Bulletin.

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Trifluoromethyl Phenoxy Methyl Oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoromethyl phenoxy methyl oxirane (TFPMO), also known as glycidyl trifluoromethyl phenyl ether, is a critical intermediate in the synthesis of fluorinated pharmaceuticals and a potential genotoxic impurity (PGI) in drug substances. Its structural core combines a reactive epoxide ring with a trifluoromethyl-substituted aromatic system.[1]

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of TFPMO against its non-fluorinated analog, Phenyl Glycidyl Ether (PGE). By analyzing the electron ionization (EI) and electrospray ionization (ESI) pathways, we establish a robust identification protocol essential for trace-level detection and structural elucidation in complex matrices.

Chemical Identity and Structural Basis[2][3][4][5]

Understanding the structural differences is the prerequisite for interpreting fragmentation shifts. The trifluoromethyl group (


) acts as a strong electron-withdrawing group (EWG), significantly altering the ionization potential and bond stabilities compared to the standard phenyl glycidyl ether.
Table 1: Structural and Physicochemical Comparison
FeatureTrifluoromethyl Phenoxy Methyl Oxirane (TFPMO)Phenyl Glycidyl Ether (PGE)Impact on MS Analysis
CAS Number 585-45-5 (3-isomer) / 111991-14-1 (4-isomer)122-60-1Reference standard tracking
Formula


Mass shift of +68 Da
Mol.[1] Weight 218.17 g/mol 150.17 g/mol Precursor ion selection
Electronic Effect Strong EWG (

)
Neutral / Weak DonorStability of aromatic cations
Key Moiety Trifluoromethyl-PhenoxyPhenoxyDiagnostic fragment ions

Experimental Protocols

To ensure reproducibility, the following self-validating protocols for GC-MS and LC-MS are recommended. These workflows prioritize the preservation of the labile epoxide ring during ionization.

GC-MS (Electron Ionization) Workflow[1]
  • Inlet: Split/Splitless at 250°C. Note: High temperatures may induce thermal degradation of the epoxide; verify with a cold on-column injection if degradation is suspected.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ionization: EI at 70 eV.

  • Scan Range: m/z 40–300.

LC-MS (Electrospray Ionization) Workflow[1]
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

  • Ionization: ESI Positive Mode.

  • Target Ions:

    
    , 
    
    
    
    ,
    
    
    .

Fragmentation Analysis: TFPMO vs. PGE[1]

The core distinction in the mass spectra of these two compounds lies in the "Mass Shift Rule" and the stability of the fluorinated tropylium/phenyl cations.

Electron Ionization (EI) Fragmentation Pathways

In EI, the molecular ion (


) undergoes extensive fragmentation. For glycidyl ethers, the primary cleavage occurs at the ether linkage (C-O bond) and the epoxide ring.
Mechanism 1: Alpha-Cleavage and Ether Scission

The most abundant ions arise from the cleavage of the bond between the phenoxy oxygen and the glycidyl methylene group.

  • PGE (Standard):

    • 
       (m/z 150) 
      
      
      
      Loss of
      
      
      (Glycidyl radical)
      
      
      m/z 94 (Phenol ion,
      
      
      ).
    • Alternative: Cleavage to form m/z 107 (

      
      ).
      
  • TFPMO (Product):

    • 
       (m/z 218) 
      
      
      
      Loss of
      
      
      
      
      m/z 162 (Trifluoromethyl-phenol ion).
    • Alternative: Cleavage to form m/z 175 (

      
      ).
      
Mechanism 2: Aromatic Stability and the CF3 Signature

The aromatic ring often retains the charge.

  • PGE: Formation of the phenyl cation (m/z 77 ) and tropylium ion (m/z 91 if rearrangement occurs).

  • TFPMO: Formation of the trifluoromethyl-phenyl cation (m/z 145 ).[1]

  • Diagnostic Fluorine Ion: A distinct peak at m/z 69 (

    
    ) is often observed in TFPMO, which is entirely absent in PGE.
    
Comparative Data Summary (EI Mode)
Fragment TypePGE (m/z)TFPMO (m/z)shift (

)
Interpretation
Molecular Ion (

)
150218 +68Intact molecule confirmation.
Ether Cleavage (Base Peak) 107175 +68

(loss of epoxide tail).[1]
Phenol Ion 94162 +68

(H-rearrangement).[1]
Aryl Cation 77145 +68

(Phenyl vs.

-Phenyl).[1]
Fluorine Marker N/A69 N/A

diagnostic ion.
Visualization of Fragmentation Pathways[8]

The following diagram illustrates the parallel fragmentation mechanisms, highlighting the mass shifts induced by the


 group.

FragmentationPathways cluster_legend Legend TFPMO TFPMO Molecular Ion [M]+• m/z 218 Frag1_TF Fragment A [CF3-Ph-O-CH2]+ m/z 175 TFPMO->Frag1_TF - C2H3O• (Epoxide Loss) Frag2_TF Fragment B [CF3-Ph-OH]+• m/z 162 TFPMO->Frag2_TF H-Rearrangement - C3H4O Frag3_TF Aryl Cation [CF3-Ph]+ m/z 145 Frag1_TF->Frag3_TF - CH2O Frag4_TF Fluorine Marker [CF3]+ m/z 69 Frag3_TF->Frag4_TF Ring Disassembly PGE PGE Molecular Ion [M]+• m/z 150 Frag1_PGE Fragment A [Ph-O-CH2]+ m/z 107 PGE->Frag1_PGE Analogous Path Frag2_PGE Fragment B [Ph-OH]+• m/z 94 PGE->Frag2_PGE Analogous Path Frag3_PGE Aryl Cation [Ph]+ m/z 77 Frag1_PGE->Frag3_PGE key1 Blue Solid: TFPMO (Fluorinated) key2 Red Dashed: PGE (Non-Fluorinated)

Figure 1: Comparative fragmentation pathways of TFPMO and PGE. The blue path indicates the fluorinated analog, showing a consistent +68 Da mass shift.

Performance Comparison and Application

Selectivity and Detection Limits

In complex biological or environmental matrices, TFPMO offers superior selectivity over PGE due to the unique mass defect and the distinct m/z 69 ion.

  • Interference Rejection: The m/z 175 and 145 ions are less common in biological background noise compared to the m/z 107 and 77 ions of PGE, which overlap with common phthalates and hydrocarbon fragments.

  • Sensitivity (ESI Mode): While the

    
     group is electron-withdrawing, it does not completely suppress ionization in ESI(+).[1] However, TFPMO typically requires higher concentration for equivalent signal intensity compared to PGE due to reduced proton affinity of the ether oxygen.
    
    • Recommendation: Use Ammonium adducts (

      
      ) for enhanced sensitivity in ESI mode if protonation is weak.
      
Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Sample Prep cluster_1 Separation cluster_2 Detection (MS) Sample Sample Matrix (API/Reaction Mix) Extract Extraction (Acetonitrile) Sample->Extract GC GC Separation HP-5MS Column Extract->GC EI EI Source 70 eV GC->EI Filter SIM Mode Target: 218, 175, 145 EI->Filter Result Quantitation & ID Confirmation Filter->Result

Figure 2: Optimized analytical workflow for the detection of TFPMO impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33786616, (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Phenyl glycidyl ether Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

The Tale of Two Substituents: A Comparative Guide to Trifluoromethyl vs. Methyl Phenoxy Epoxides for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1][2] Among the vast arsenal of chemical tools, the substitution of a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group on a phenoxy epoxide core represents a powerful, yet nuanced, strategy. This guide provides an in-depth, objective comparison of these two seemingly similar, yet functionally divergent, substituents, supported by experimental data and protocols to inform rational drug design.

The Foundation: Physicochemical and Electronic Divergence

The stark differences in the behavior of trifluoromethyl- and methyl-substituted phenoxy epoxides originate from the fundamental electronic properties of the CF₃ and CH₃ groups. The methyl group is a weak electron-donating group (EDG) through an inductive effect, while the trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of its three fluorine atoms.[3][4][5] This fundamental difference has a cascading effect on the molecule's properties.

PropertyMethyl (–CH₃)Trifluoromethyl (–CF₃)Rationale for Difference
Electronic Effect Electron-donating (activating)Strong electron-withdrawing (deactivating)The three highly electronegative fluorine atoms in the CF₃ group pull electron density from the aromatic ring.[3][4][5]
Lipophilicity (Hansch π) +0.56+0.88[6]The fluorinated surface of the CF₃ group increases its partitioning into nonpolar environments.[1][6]
Acidity of Phenolic Precursor (pKa) ~10.2 (p-cresol)[7]~8.7 (p-trifluoromethylphenol)[7]The electron-withdrawing CF₃ group stabilizes the phenoxide anion, increasing acidity.[7]
Steric Bulk SmallerLarger[1][6]The C-F bonds are longer than C-H bonds, and the fluorine atoms have a larger van der Waals radius than hydrogen.
Metabolic Stability Susceptible to oxidation[8]Highly resistant to oxidation[6][8]The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond.[6][8]

Synthesis and Reactivity: A Tale of Two Pathways

The synthesis of both trifluoromethyl- and methyl-substituted phenoxy epoxides typically proceeds via a Williamson ether synthesis, reacting the corresponding substituted phenol with epichlorohydrin in the presence of a base.

Experimental Protocol: Comparative Synthesis

Objective: To synthesize 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane and 2-((4-methylphenoxy)methyl)oxirane.

Materials:

  • 4-(Trifluoromethyl)phenol

  • p-Cresol (4-methylphenol)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Benzyltrimethylammonium chloride (BTMAC) (Phase Transfer Catalyst)

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a four-necked flask equipped with a stirrer, condenser, and thermometer, dissolve the substituted phenol (0.1 mol) and BTMAC (1 mmol) in epichlorohydrin (2.4 mol).[9]

  • Heat the mixture to reflux for 60 minutes until a homogenous solution is formed.[9]

  • Prepare a 45 wt% aqueous solution of NaOH (20 g).[9]

  • Add the NaOH solution dropwise to the reaction mixture over 3 hours at 333 K.[9]

  • After the addition is complete, continue to heat the reaction under reflux for an additional 2 hours.[9]

  • Cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.[10]

  • Extract the product with ethyl acetate.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[10]

  • Purify the crude product by flash chromatography on silica gel.

Self-Validation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized epoxides.

  • ¹⁹F NMR Spectroscopy: For the trifluoromethyl-substituted product, a singlet corresponding to the CF₃ group should be observed.[7]

  • Mass Spectrometry: To confirm the molecular weight of the products.

The true divergence in their chemistry becomes apparent in the reactivity of the epoxide ring, particularly in nucleophilic ring-opening reactions. This is a critical step in the synthesis of many biologically active molecules, such as beta-blockers.

The electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring less electron-rich, which in turn influences the regioselectivity of the epoxide ring opening. Under acidic conditions, the nucleophile will preferentially attack the more substituted carbon atom due to the formation of a more stable carbocation-like transition state. Conversely, under basic conditions, the nucleophile will attack the less sterically hindered carbon, following a classic Sₙ2 mechanism.[11][12]

The electron-donating methyl group, in contrast, will have a less pronounced effect on the regioselectivity, with steric factors often playing a more dominant role in directing the nucleophilic attack.

G cluster_0 Nucleophilic Ring Opening of Phenoxy Epoxides Start Substituted Phenoxy Epoxide Acid Acidic Conditions Start->Acid Base Basic Conditions Start->Base Nuc Nucleophile (e.g., Amine) TS_Acid Carbocation-like Transition State Nuc->TS_Acid CF3 group enhances stability TS_Base SN2-like Transition State Nuc->TS_Base Steric hindrance dominates Prod_A Product A (Attack at more substituted carbon) TS_Acid->Prod_A Prod_B Product B (Attack at less substituted carbon) TS_Base->Prod_B

Caption: Influence of CF3 vs. CH3 on epoxide ring opening.

The Biological Impact: A Game of Stability and Affinity

The choice between a trifluoromethyl and a methyl group can have profound consequences on a drug candidate's pharmacokinetic and pharmacodynamic profile.

Metabolic Stability

One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability.[8] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6][8] In contrast, a methyl group on an aromatic ring is a common site of metabolic oxidation, leading to the formation of alcohol and carboxylic acid metabolites, which are often more rapidly cleared from the body.[8]

ParameterMethyl-Substituted CompoundTrifluoromethyl-Substituted CompoundRationale for Change
Primary Metabolic Pathway Oxidation of the methyl groupResistant to oxidationThe high strength of the C-F bond blocks enzymatic cleavage.[6][8]
In Vitro Half-life (t₁/₂) ShorterLongerReduced rate of metabolism leads to slower clearance.[8]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking a major metabolic pathway reduces the liver's capacity to clear the drug.[8]
Number of Metabolites Generally higherSignificantly reducedInhibition of a primary metabolic pathway limits the formation of downstream metabolites.[8]
Experimental Protocol: In Vitro Microsomal Stability Assay

Objective: To compare the metabolic stability of trifluoromethyl- vs. methyl-substituted phenoxy epoxides.

Materials:

  • Test compounds (dissolved in DMSO)

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (with internal standard for quenching)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compounds in phosphate buffer.

  • Add the liver microsome solution to the wells of a 96-well plate.

  • Add the test compound working solution to the wells and pre-incubate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) from the disappearance rate of the parent compound.

Self-Validation:

  • Include a positive control compound with known metabolic instability.

  • Run a negative control (without NADPH) to account for non-enzymatic degradation.

G cluster_0 In Vitro Metabolic Stability Workflow Prep Prepare Reagents: - Test Compounds - Microsomes - NADPH Incubate Incubate at 37°C Prep->Incubate Quench Quench Reaction at Time Points Incubate->Quench Process Protein Precipitation & Centrifugation Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t1/2 and CLint Analyze->Data

Caption: Workflow for microsomal stability assay.

Binding Affinity and Pharmacodynamics

The trifluoromethyl group can also enhance binding affinity to biological targets through several mechanisms:

  • Increased Lipophilicity: The higher lipophilicity of the CF₃ group can lead to improved hydrophobic interactions within a binding pocket.[1][6]

  • Altered Electrostatics: The strong electron-withdrawing nature of the CF₃ group can alter the electrostatic potential of the molecule, potentially leading to more favorable interactions with the target protein.[1][13]

  • Hydrogen Bonding: While not a classic hydrogen bond donor, the fluorine atoms of a CF₃ group can participate in weaker hydrogen bonding interactions.[1]

Conclusion: A Strategic Choice in Drug Design

The decision to employ a trifluoromethyl group in place of a methyl group on a phenoxy epoxide scaffold is a strategic one, driven by the desired pharmacological profile. The CF₃ group offers a powerful tool to enhance metabolic stability, increase lipophilicity, and potentially improve binding affinity. However, its larger steric bulk and profound electronic effects must be carefully considered in the context of the specific biological target. The methyl group, while more metabolically labile, may be preferred where a less drastic alteration of the parent molecule's electronics is desired or where steric constraints in the binding pocket are a concern. Ultimately, a thorough understanding of the comparative properties outlined in this guide, coupled with empirical testing, will enable researchers to make informed decisions in the pursuit of novel and effective therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved February 20, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. (n.d.). Vaia. Retrieved February 20, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved February 20, 2026, from [Link]

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 9). YouTube. Retrieved February 20, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved February 20, 2026, from [Link]

  • 3-Methyl-5-(trifluoromethyl)phenol Properties. (2025, October 15). EPA. Retrieved February 20, 2026, from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane. (n.d.). Google Patents.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 17). Scilit. Retrieved February 20, 2026, from [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (n.d.). Retrieved February 20, 2026, from [Link]

  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. (n.d.). Retrieved February 20, 2026, from [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025, May 6). Environmental Science: Processes & Impacts. Retrieved February 20, 2026, from [Link]

  • Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl]-. (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]

  • (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.). Arkivoc. Retrieved February 20, 2026, from [Link]

  • Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. (n.d.). Retrieved February 20, 2026, from [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018, July 8). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. (2007, January 5). PubMed. Retrieved February 20, 2026, from [Link]

  • Reactivity of Electrophilic Trifluoromethylating Reagents. (n.d.). Open Access LMU. Retrieved February 20, 2026, from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Retrieved February 20, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. Retrieved February 20, 2026, from [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. (n.d.). Organic Chemistry Frontiers. Retrieved February 20, 2026, from [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. (n.d.). Moodle@Units. Retrieved February 20, 2026, from [Link]

  • Ring Opening Reactions of Epoxides. A Review. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Synthesis of 4,4'-Bis(alkoxy/phenoxy-methyl biphenyl). (n.d.). Journal of East China University of Science and Technology. Retrieved February 20, 2026, from [Link]

  • Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highl. (n.d.). MalariaWorld. Retrieved February 20, 2026, from [Link]

  • Substance Information. (n.d.). ECHA. Retrieved February 20, 2026, from [Link]

  • Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. (2022, December 30). PMC. Retrieved February 20, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.